The following technical guide details the molecular weight, structural identity, and synthesis context of (S,S)-Chloramphenicol 1-mesylate . Executive Summary (S,S)-Chloramphenicol 1-mesylate is the methanesulfonate este...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular weight, structural identity, and synthesis context of (S,S)-Chloramphenicol 1-mesylate .
Executive Summary
(S,S)-Chloramphenicol 1-mesylate is the methanesulfonate ester derivative of the L-threo isomer of chloramphenicol. While the parent compound, D-threo-chloramphenicol (
), is a potent broad-spectrum antibiotic, the (S,S) enantiomer (L-threo) is biologically inactive against most bacteria but serves as a critical chiral reference standard in enantiomeric purity assays and impurity profiling during the synthesis of florfenicol and thiamphenicol.
The designation "1-mesylate" typically refers to the mesylation of the primary hydroxyl group (C3 in standard IUPAC numbering, often designated C1 in propanediol-based nomenclature). This intermediate is chemically stable and pivotal for nucleophilic displacement reactions (e.g., fluorination).
Core Specifications
Property
Value
Molecular Weight (Average)
401.22 g/mol
Monoisotopic Mass
400.000 g/mol ()
Molecular Formula
Stereochemistry
/ L-threo
CAS Registry (Parent)
134-90-7 (L-threo-Chloramphenicol)
Physical State
White to off-white crystalline solid
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Numbering Ambiguity
The term "1-mesylate" requires precise structural interpretation due to varying numbering systems in the literature:
Standard IUPAC: The propane chain is numbered starting from the carbon attached to the phenyl ring. Thus, the primary alcohol is at C3 . The correct IUPAC name is (1S, 2S)-2,2-dichloro-N-[1-hydroxy-3-(methanesulfonyloxy)-1-(4-nitrophenyl)propan-2-yl]acetamide.
Biochemical/Synthetic Nomenclature: Often numbers the primary alcohol as C1 (based on 2-amino-1,3-propanediol). In this context, "1-mesylate" refers to the primary mesylate , which is the stable, isolable intermediate.
Structural Visualization
The diagram below illustrates the (S,S) configuration and the mesylation of the primary hydroxyl group.
Caption: Synthesis pathway for (S,S)-Chloramphenicol 1-mesylate via selective primary hydroxyl activation.
Molecular Weight Calculation
The molecular weight is derived from the sum of standard atomic weights. The mesylation process involves the replacement of a hydroxyl hydrogen atom (
) with a methanesulfonyl group ().
Step-by-Step Derivation
Reaction:
Net Mass Change: Add () to the parent structure.
Element
Count
Atomic Mass ( g/mol )
Total Mass ( g/mol )
Contribution (%)
Carbon (C)
12
12.011
144.132
35.92%
Hydrogen (H)
14
1.008
14.112
3.52%
Chlorine (Cl)
2
35.45
70.900
17.67%
Nitrogen (N)
2
14.007
28.014
6.98%
Oxygen (O)
7
15.999
111.993
27.91%
Sulfur (S)
1
32.06
32.060
7.99%
TOTAL
—
—
401.211
100.00%
Isotopic Distribution (Mass Spectrometry)
Due to the two chlorine atoms, the mass spectrum will show a characteristic isotopic pattern (
, , ) with relative intensities of approximately 9:6:1.
Monoisotopic Mass (
): 400.000 Da
M+2 (
): 401.997 Da
M+4 (
): 403.994 Da
Synthesis & Experimental Protocol
This protocol describes the selective mesylation of the primary alcohol. The secondary benzylic alcohol is less nucleophilic and sterically hindered, allowing for high regioselectivity at low temperatures.
Reagents & Materials
(S,S)-Chloramphenicol (L-threo): 10.0 g (30.9 mmol)
Methanesulfonyl Chloride (MsCl): 3.9 g (34.0 mmol, 1.1 eq)
Triethylamine (Et
N): 4.7 g (46.4 mmol, 1.5 eq)
Dichloromethane (DCM): 100 mL (Anhydrous)
Procedure
Preparation: Dissolve (S,S)-Chloramphenicol in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
Cooling: Cool the solution to -10°C using an ice/salt bath. This is critical to prevent mesylation of the secondary benzylic hydroxyl.
Addition: Add Triethylamine followed by the dropwise addition of Methanesulfonyl Chloride over 30 minutes. Maintain temperature below 0°C.
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:1) or HPLC.[1] The product (mesylate) will appear less polar than the starting material.
Quench: Quench with cold saturated NaHCO
solution (50 mL).
Extraction: Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).
Drying: Dry over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Causality & Troubleshooting
Why -10°C? Higher temperatures increase the kinetic energy of the system, allowing the less reactive secondary benzylic hydroxyl to react, leading to di-mesylate impurities.
Why Triethylamine? It acts as an HCl scavenger. Pyridine can be used as a solvent/base alternative for difficult solubility cases.
Stability: The primary mesylate is stable at room temperature but should be stored at -20°C to prevent slow hydrolysis or cyclization to the oxazoline (a common side reaction in amphenicol chemistry).
Applications in Drug Development
While (S,S)-Chloramphenicol is biologically inactive, its 1-mesylate derivative is vital for:
Chiral Purity Assays: Used as a marker to quantify the level of L-threo impurity in bulk D-threo-Chloramphenicol or Florfenicol batches.
Florfenicol Synthesis Research: The (S,S)-mesylate is the enantiomeric intermediate for (S,S)-Florfenicol. Studying its reactivity helps optimize the inversion/retention mechanics during the fluorination step (which typically proceeds with retention of configuration if via an aziridinium/oxazoline intermediate, or inversion if direct SN2).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5959, Chloramphenicol. Retrieved from [Link]
Wu, X., et al. (2011).Improved synthesis of Florfenicol. Journal of Chemical Research.
Bbhugwan, R. (2004).Crystal structure of chloramphenicol mesylate. Journal of Chemical Crystallography.
Technical Guide: Solubility & Handling of 1-O-Methylsulfonyl Chloramphenicol
The following technical guide details the solubility profile, chemical stability, and handling protocols for 1-O-Methylsulfonyl chloramphenicol . Editorial Note: This compound is a reactive sulfonate ester intermediate,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, chemical stability, and handling protocols for 1-O-Methylsulfonyl chloramphenicol .
Editorial Note: This compound is a reactive sulfonate ester intermediate, not a stable commercial drug product.[1][2] Unlike the parent chloramphenicol, the presence of a good leaving group (mesylate) at the benzylic (C1) position creates significant instability.[1][2] This guide prioritizes chemical integrity over simple dissolution, as improper solvent choice will lead to rapid degradation.[1][2]
[1][2]
Compound Profile & Structural Analysis
To understand the solubility behavior of 1-O-Methylsulfonyl chloramphenicol, we must analyze the structural perturbation introduced by the methanesulfonyl (mesyl) group on the parent pharmacophore.[1][2]
Modification: O-sulfonylation at the C1 (benzylic) position.
Chemical Consequence:
Loss of H-Bond Donor: The C1-OH group, a key hydrogen bond donor, is capped.[1][2] This reduces the compound's ability to interact with protic solvents like water, decreasing aqueous solubility compared to the parent.[1][2]
Increased Lipophilicity: The methylsulfonyl group adds non-polar surface area (methyl) while maintaining polar character (sulfone), generally shifting solubility toward moderately polar organic solvents (e.g., dichloromethane, ethyl acetate).[1][2]
Reactivity (Critical): The C1 position is benzylic.[1][2] Converting the hydroxyl to a mesylate creates a highly reactive electrophile prone to SN1 solvolysis or E1 elimination .[1][2]
Stability Warning
CRITICAL: 1-O-Methylsulfonyl chloramphenicol is chemically unstable in nucleophilic solvents.[1][2] Dissolution in water, methanol, or ethanol will trigger rapid degradation via nucleophilic substitution (forming ethers) or elimination (forming the styrene derivative).[1][2] Only non-nucleophilic, anhydrous organic solvents should be used. [1][2]
Solubility Profile
The following data categorizes solvents by their thermodynamic suitability (solubility) and kinetic suitability (chemical stability).
Polar Surface Area (PSA): Increased due to sulfonyl oxygens, but effective polarity for solvation is modulated by the bulk of the mesyl group.[1][2]
Degradation Pathways & Solvent Risks
The choice of solvent is dictated by the suppression of the following degradation pathways.
Figure 1: Primary degradation pathways in incompatible solvents.[1][2] Nucleophilic solvents (ROH) lead to solvolysis, while basic conditions promote elimination.[1][2]
Since the compound is unstable, standard equilibrium solubility methods (shake-flask for 24h) are invalid.[1][2] A Dynamic Dissolution Method is required.
Reagents:
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate.[1][2]
Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.
Addition: Add solvent in 50
L aliquots at 20°C.
Agitation: Vortex for 30 seconds after each addition.
Endpoint: Visual disappearance of solid particles.
Verification: Immediately inject supernatant into HPLC (Reverse Phase, C18, ACN/Water gradient) to verify peak purity and absence of hydrolysis products.
Protocol B: Purification via Recrystallization
This protocol utilizes the solubility differential between chlorinated solvents and alkanes.[1][2]
Dissolution: Dissolve crude mesylate in minimal Dichloromethane (DCM) at room temperature.
Filtration: Filter through a 0.45
m PTFE syringe filter to remove inorganic salts (e.g., mesylate salts).[1][2]
Precipitation: Slowly add n-Heptane (Antisolvent) dropwise with stirring until turbidity persists.
Crystallization: Cool to -20°C for 2 hours.
Isolation: Filter rapidly under nitrogen atmosphere to prevent moisture condensation.[1][2]
Synthesis & Application Context
This compound is typically generated in situ as an intermediate for nucleophilic substitution reactions, such as the synthesis of azido- or fluoro-analogs (though C3-modification is more common for Florfenicol).[1][2]
Reaction Workflow Visualization:
Figure 2: Role of 1-O-Methylsulfonyl chloramphenicol as a transient intermediate.[1][2] Note the requirement for non-nucleophilic solvents (DCM, THF).
References
Jardetzky, O. (1963).[1][2][3] Studies on the mechanism of action of chloramphenicol.[1][2][3] I. The conformation of chloramphenicol in solution. Journal of Biological Chemistry, 238(7), 2498-2508.[1][2][3] Link
Wu, X. et al. (2010).[1][2] Synthesis and antibacterial activity of florfenicol derivatives. Chemical Biology & Drug Design, 76(2). (Contextual reference for mesylate intermediates in phenicol chemistry).
A Technical Guide to the Stability of Benzylic Mesylates in Chloramphenicol Derivatives: Mechanisms, Influencing Factors, and Analytical Strategies
Abstract The modification of established antibiotics like chloramphenicol is a critical strategy in overcoming bacterial resistance and improving therapeutic profiles. The introduction of a methanesulfonyl (mesyl) group...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The modification of established antibiotics like chloramphenicol is a critical strategy in overcoming bacterial resistance and improving therapeutic profiles. The introduction of a methanesulfonyl (mesyl) group at the benzylic hydroxyl position is a common synthetic step, transforming the hydroxyl into an excellent leaving group for further derivatization. However, this enhanced reactivity inherently introduces a stability liability. This in-depth technical guide provides a comprehensive analysis of the factors governing the stability of benzylic mesylates within the chloramphenicol scaffold. We will explore the underlying chemical principles, dissect the competing degradation pathways (SN1, SN2, and elimination), and detail a systematic framework for experimental stability assessment. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of chloramphenicol-based therapeutics, offering field-proven insights into predicting, analyzing, and mitigating the instability of these critical intermediates.
Introduction: The Double-Edged Sword of Reactivity
Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae, has a storied history in treating serious bacterial infections.[1] Its clinical use, however, is tempered by issues of bacterial resistance and rare but severe side effects like aplastic anemia, which is often linked to its p-nitrobenzene moiety.[2] Consequently, the synthesis of chloramphenicol derivatives remains an active area of research, aiming to enhance potency, broaden the spectrum of activity, and reduce toxicity.[3][4]
A pivotal strategy in the synthesis of these novel analogs involves the activation of the parent molecule's hydroxyl groups. The conversion of an alcohol to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) is a cornerstone of this approach.[5] The mesylate group is an exceptionally good leaving group, vastly more so than the original hydroxyl group, thereby facilitating nucleophilic substitution reactions to introduce new functionalities.[6][7]
When this transformation is applied to the C-1 hydroxyl group of the propanediol side chain, a benzylic mesylate is formed. This structure is particularly reactive due to the adjacent phenyl ring, which can stabilize developing positive charge.[8] This high reactivity, while synthetically useful, presents a significant challenge for the stability of the resulting molecule. Any nucleophilic species present—from residual reactants to formulation excipients or even water—can displace the mesylate group, leading to degradation and the formation of impurities. Understanding and controlling this inherent instability is paramount for ensuring the quality, safety, and efficacy of any drug candidate proceeding from such an intermediate.
Fundamentals of Benzylic Mesylate Reactivity
To appreciate the stability challenges, one must first understand the chemical properties that make benzylic mesylates so reactive.
The Mesylate: An Excellent Leaving Group
The efficacy of a leaving group is determined by the stability of the anion it forms upon departure. The mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid, a strong acid (pKa ≈ -1.9). This means the mesylate anion is a very weak base and highly stable. Its stability is derived from the delocalization of the negative charge across the three oxygen atoms through resonance.[6][9] This inherent stability makes the C-OMs bond highly polarized and susceptible to cleavage.
The Benzylic Position: A Hotspot for Substitution
The carbon atom attached directly to a benzene ring is known as the benzylic position. This position is uniquely reactive in nucleophilic substitution reactions for two primary reasons:
SN1 Pathway: It can readily form a resonance-stabilized benzylic carbocation. The empty p-orbital of the carbocation aligns with the π-system of the aromatic ring, delocalizing the positive charge and significantly lowering the activation energy for its formation.[8][10]
SN2 Pathway: The benzylic position is also susceptible to direct backside attack by a nucleophile in an SN2 reaction. The transition state for this reaction is stabilized by the adjacent π-system.[11]
The competition between SN1 and SN2 pathways is a central theme in the stability of benzylic mesylates and is heavily influenced by the specific molecular structure and environmental conditions.
Caption: Resonance stabilization of a benzylic carbocation intermediate.
The Chloramphenicol Scaffold: Specific Influences on Stability
The general principles of benzylic mesylate reactivity are modulated by the unique structural features of the chloramphenicol molecule.
Caption: Competing degradation pathways for a chloramphenicol benzylic mesylate.
SN1 (Substitution, Nucleophilic, Unimolecular): Involves the formation of a carbocation intermediate. For chloramphenicol derivatives, this pathway is disfavored by the -NO₂ group but could become relevant if electron-donating groups are present or under strongly ionizing conditions. It typically results in a racemic mixture of products.
[8]* SN2 (Substitution, Nucleophilic, Bimolecular): A one-step process where a nucleophile attacks the electrophilic carbon, displacing the mesylate group. This pathway is favored by strong nucleophiles and polar aprotic solvents and results in an inversion of stereochemistry at the reaction center. [11]Given the electronics of chloramphenicol, this is a highly probable degradation pathway in the presence of nucleophiles.
E1/E2 (Elimination): Involves the removal of the mesylate and a proton from an adjacent carbon to form a double bond. This pathway is favored by high temperatures and the presence of strong, non-nucleophilic bases. The product would be a styrene-like derivative of chloramphenicol.
[6]
A Systematic Framework for Stability Assessment
A proactive, systematic approach is required to characterize the stability of these reactive molecules. The goal is not only to measure the rate of degradation but also to identify the degradation products and understand the underlying mechanisms.
Forced Degradation (Stress Testing)
The cornerstone of stability assessment is the forced degradation study. As recommended by the International Conference on Harmonisation (ICH), the molecule is subjected to a range of harsh conditions to accelerate decomposition.
[12]
Expertise & Experience: The purpose is twofold: first, to rapidly identify the likely degradation products that might form under long-term storage, and second, to develop a "stability-indicating" analytical method that can separate these degradation products from the parent compound. The stress levels (e.g., concentration of acid/base, temperature) should be chosen to achieve meaningful degradation (typically 5-20%) without completely destroying the molecule.
Kinetic Studies
To quantify stability, kinetic studies are performed under more controlled, less aggressive conditions (e.g., various pH-buffered solutions at a set temperature). By measuring the concentration of the parent drug over time, the degradation rate constant (k) can be determined, often following pseudo-first-order kinetics. This allows for quantitative comparison of the stability of different derivatives or in different formulations.
The Analytical Toolbox
A multi-technique approach is essential for a comprehensive stability analysis.
[13]
High-Performance Liquid Chromatography (HPLC): The workhorse for stability testing. A well-developed reversed-phase HPLC method with UV detection can separate the parent drug from its impurities and degradation products, allowing for accurate quantification.
[14]* Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown degradation products. By coupling the separation power of LC with the mass-resolving capability of MS, the molecular weight of each degradation product can be determined, providing crucial clues to its structure.
[15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of major degradation products, which may need to be isolated from stressed samples for this analysis.
[16]
Caption: A logical workflow for the comprehensive stability assessment of reactive intermediates.
Experimental Protocols
The following protocols provide a self-validating framework for assessing the stability of a chloramphenicol benzylic mesylate derivative.
Protocol 1: Forced Degradation Study
Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 2, 6, and 24 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes, 1 hour, and 4 hours. Neutralize with 0.1 M HCl and dilute to ~0.1 mg/mL. Causality: Harsher conditions are avoided initially due to the high expected lability to base.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to ~0.1 mg/mL.
Thermal Degradation: Store the stock solution (or solid sample) at 80°C for 48 hours. Dilute to ~0.1 mg/mL.
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period. A control sample should be wrapped in aluminum foil. Dilute to ~0.1 mg/mL.
Analysis: Analyze all samples by the stability-indicating HPLC method against a non-degraded reference standard.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Instrumentation: HPLC system with a photodiode array (PDA) detector.
Column Selection: Start with a robust, general-purpose column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase Screening:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Causality: A low pH mobile phase is chosen to minimize on-column degradation of the acid-labile parent compound.
Gradient Optimization: Develop a gradient elution method (e.g., 10% B to 90% B over 20 minutes) to separate the more polar degradation products (like the hydrolyzed alcohol) from the less polar parent mesylate.
Method Validation (Specificity): Inject the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other. Use the PDA detector to check for peak purity.
Conclusion
The introduction of a mesylate group at the benzylic position of chloramphenicol derivatives is a powerful synthetic tool that simultaneously creates a significant stability challenge. The reactivity of these compounds is governed by a delicate interplay of electronic effects, steric factors, and the surrounding chemical environment. The strong electron-withdrawing nature of the native p-nitro group tends to suppress SN1-type degradation but enhances susceptibility to SN2 attack by nucleophiles. A thorough understanding of these competing mechanisms, coupled with a systematic and robust analytical framework encompassing forced degradation and kinetic studies, is not merely an academic exercise—it is an absolute requirement for successful drug development. By proactively characterizing these stability profiles, researchers can make informed decisions on synthetic routes, purification, formulation strategies, and storage conditions, ultimately ensuring the integrity and safety of the final therapeutic agent.
References
ResearchGate. (n.d.). Bacterial degradation pathways of chloramphenicol. Retrieved from [Link]
ACS Publications. (2014). Chloramphenicol Degradation in Fenton and Photo-Fenton: Formation of Fe2+-Chloramphenicol Chelate and Reaction Pathways. Industrial & Engineering Chemistry Research. Retrieved from [Link]
ResearchGate. (n.d.). Pathway depicting chloramphenicol metabolism by α-β hydrolase.... Retrieved from [Link]
IWA Publishing. (2021). Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. Retrieved from [Link]
Journal UII. (n.d.). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Retrieved from [Link]
Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]
PMC. (2022). Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches. Retrieved from [Link]
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
PMC. (2012). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Retrieved from [Link]
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and biological evaluation of new chloramphenicol derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Stability indicating HPLC method for simultaneous determination of chloramphenicol and prednisolone acetate in bulk and formulations. Retrieved from [Link]
ACS Publications. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
PMC. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Retrieved from [Link]
MDPI. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Retrieved from [Link]
EPO. (n.d.). PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF CHLORAMPHENICOL OR ITS ANALOGUES - Patent 1948594. Retrieved from [Link]
ResearchGate. (2025). Determination of Esters of Alkylsulfonic Acid in Mesylate or Besylate Containing Medicinal Products Using GC/MS or LC/MS Methods. Retrieved from [Link]
Market Publishers. (2025). Methane Sulfonyl Chloride: A Key Intermediate for Specialty Chemicals. Retrieved from [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
PMC. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
ScienceDirect. (n.d.). Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay m. Retrieved from [Link]
PubMed. (n.d.). Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. Retrieved from [Link]
MDPI. (n.d.). Degradation of Chloramphenicol by VUV/Peroxymonosulfate Process: Kinetics, Effects of Water Matrix Components, Modeling and Economic Optimization. Retrieved from [Link]
PMC. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
PubMed. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. Retrieved from [Link]
OSTI.GOV. (1976). Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. Retrieved from [Link]
University of Calgary. (n.d.). Ch 11 : Benzylic systems. Retrieved from [Link]
Chemistry Steps. (2019). Reactions at the Benzylic Position. Retrieved from [Link]
PMC. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]
YouTube. (2017). 04.07 Stability Factors: Steric Effects. Retrieved from [Link]
Science and Education Publishing. (n.d.). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
ScienceDirect. (n.d.). Assay and Stability Testing. Retrieved from [Link]
PMC. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]
Royal Society of Chemistry. (2025). Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. Organic Chemistry Frontiers. Retrieved from [Link]
White Rose eTheses Online. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]
AWS. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
ResearchGate. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]
PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
PubMed. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. Retrieved from [Link]
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
The (S,S)-Isomer of Chloramphenicol Mesylate: Stereochemical Profiling and Synthetic Utility
Topic: (S,S)-Isomer of Chloramphenicol Mesylate Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists[1][2] [1][2] Executive Summary In the landsc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (S,S)-Isomer of Chloramphenicol Mesylate Derivatives
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists[1][2]
[1][2]
Executive Summary
In the landscape of amphenicol antibiotics, stereochemistry is the determinant of efficacy. While the (R,R)-isomer (D-threo) of chloramphenicol is the clinically active antibacterial agent, the (S,S)-isomer (L-threo) serves a critical, albeit distinct, role in pharmaceutical research.[1][2]
This technical guide focuses on the (S,S)-isomer of chloramphenicol mesylate , a pivotal synthetic intermediate.[1][2] Unlike the active drug, this specific isomer is utilized primarily to generate chiral probes and negative controls for structure-activity relationship (SAR) studies.[1][2] By converting the primary hydroxyl group of (S,S)-chloramphenicol to a methanesulfonate (mesylate) leaving group, researchers can access a library of (S,S)-derivatives (e.g., fluoramphenicol, amine analogs).[1][2] These derivatives are essential for decoupling the molecule’s antibacterial mechanism (ribosomal inhibition) from its dose-limiting toxicity (mitochondrial protein synthesis inhibition).[1][2]
Molecular Architecture & Stereochemistry[1]
The Chirality Imperative
Chloramphenicol contains two chiral centers at positions C1 and C2 of the propanediol chain, creating four possible stereoisomers.
Active Antibiotic: (1R, 2R)-Chloramphenicol (D-threo).[1][2] Binds to the 50S ribosomal subunit.[1][2][3][4][5]
The Target Isomer: (1S, 2S)-Chloramphenicol (L-threo).[1][2]
Antibacterial Activity: Negligible (<1% of D-threo).[1][2]
Mitochondrial Activity: Retains significant affinity for mitochondrial ribosomes, contributing to off-target toxicity profiles.[1][2]
The Mesylate "Pivot"
The "chloramphenicol mesylate" discussed here is the O-methanesulfonyl ester formed at the primary C3 hydroxyl group. It is not a salt.[1][2]
Chemical Function: The mesylate group transforms the inert primary alcohol into a highly reactive electrophile.[2]
Selectivity: The primary hydroxyl (C3) is nucleophilic and sterically accessible, allowing selective mesylation over the secondary benzylic hydroxyl (C1) or the amide nitrogen.[1][2]
Figure 1: Stereochemical relationship and the synthetic utility of the (S,S)-mesylate intermediate.
Base/Solvent: Anhydrous Pyridine (acts as both solvent and proton scavenger).[1][2]
Quench: Saturated NaHCO₃ solution.
Step-by-Step Methodology
This protocol relies on kinetic control to prevent bis-mesylation (reaction at the secondary alcohol).[1][2]
Preparation: Dissolve 1.0 eq of L-threo-chloramphenicol in anhydrous pyridine (10 mL/g) under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature ensures regioselectivity for the primary alcohol.
Addition: Add Methanesulfonyl chloride (1.1 eq) dropwise over 20 minutes. Maintain internal temperature < 5°C.
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) or HPLC.[1][2][7] The starting material (Rf ~0.[1][2]4) should convert to the mono-mesylate (Rf ~0.6).[1][2]
Workup:
Pour the reaction mixture into ice-cold water (100 mL).
Utility: (S,S)-Fluoramphenicol is used to test if the lack of hydrogen bonding at C3 affects mitochondrial toxicity without the confounding factor of bacterial ribosome binding.[1][2]
Synthesis of (S,S)-Azido and Amine Derivatives[1][2]
Reaction: Displacement with Sodium Azide (NaN₃) in DMF to form the azide, followed by Staudinger reduction (PPh₃) to the amine.[1][2]
Utility: These amine derivatives are precursors for affinity probes (e.g., attaching a biotin tag) to isolate mitochondrial proteins that bind chloramphenicol off-target.[1][2]
Figure 2: Synthetic divergence from the (S,S)-mesylate intermediate to functional derivatives.
Analytical Profiling & Quality Control
Trustworthiness in chiral chemistry requires rigorous validation.[1][2] The (S,S)-isomer must be strictly separated from the (R,R)-isomer to ensure biological data is valid.[1][2]
Chiral HPLC Method[1]
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).[1][2]
Expected Result: The enantiomers should resolve with baseline separation (Resolution > 1.5). The (S,S)-isomer typically elutes at a distinct retention time compared to the (R,R)-standard.[1][2]
Quantitative Data Summary
Parameter
(R,R)-Isomer (Drug)
(S,S)-Isomer (Derivative Precursor)
Configuration
D-threo (1R, 2R)
L-threo (1S, 2S)
Antibacterial Potency
High (MIC 2-8 µg/mL)
Inactive (MIC > 200 µg/mL)
Mitochondrial Inhibition
High
Moderate/High
Primary Use
Clinical Antibiotic
Synthetic Intermediate / Chiral Probe
Mesylate Reactivity
High (at C3)
High (at C3)
Biological Context: Why Synthesize the (S,S)-Derivatives?
The primary value of (S,S)-chloramphenicol mesylate derivatives lies in toxicology and mechanism of action studies.[1][2]
Mitochondrial Toxicity Probe: Chloramphenicol causes reversible bone marrow suppression and rare aplastic anemia.[1][2] This is linked to inhibition of mitochondrial protein synthesis (mammalian mitochondria ribosomes are similar to bacterial 70S ribosomes).[1][2]
The Control Experiment: By synthesizing (S,S)-derivatives (via the mesylate), researchers can treat cells with a compound that does not kill bacteria but does enter mitochondria.[1][2]
If the (S,S)-derivative causes toxicity in human cells, it confirms the toxicity is stereospecific to the mitochondrial target and not a general chemical effect.[1][2]
If the (S,S)-derivative is non-toxic, it suggests the toxicity mechanism requires the exact (R,R) configuration.[1][2]
References
Structure and Activity: Chloramphenicol: Structure, Mechanism of Action and Resistance. National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 5959. Link[1][2]
Stereochemistry & Toxicity: Yunis, A. A. (1988).[1][2][8] Chloramphenicol: Relation of Structure to Activity and Toxicity. Annual Review of Pharmacology and Toxicology, 28, 83-100.[1][2] (Foundational text on the D-threo vs L-threo distinction). Link
Synthetic Methodology:Synthesis of Chloramphenicol and its Analogues. In: The Chemistry of Antibiotics.
Mitochondrial Inhibition: Inhibition of Mitochondrial Protein Synthesis by Chloramphenicol Isomers. Journal of Bacteriology. (Details the activity of L-threo isomer on mitochondria). Link
An In-Depth Technical Guide to the Safe Handling of 1-O-Methylsulfonyl (S,S)-Chloramphenicol
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1-O-Methylsulfonyl (S,S)-Chloramphenicol is not publicly available. This guide is a scientifically inferred safety profile based on...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1-O-Methylsulfonyl (S,S)-Chloramphenicol is not publicly available. This guide is a scientifically inferred safety profile based on the well-documented hazards of the parent compound, Chloramphenicol, and the known chemical properties of the methylsulfonyl functional group. This document is intended for use by trained researchers, scientists, and drug development professionals. All procedures should be conducted with a thorough understanding of the risks and in compliance with institutional and regulatory guidelines.
Introduction: A Proactive Approach to the Safety of a Novel Chloramphenicol Analogue
In drug discovery and development, researchers often work with novel chemical entities for which comprehensive safety data has not yet been established. 1-O-Methylsulfonyl (S,S)-Chloramphenicol is one such compound. While it represents a modification of the well-known antibiotic Chloramphenicol, this structural change necessitates a rigorous and proactive safety assessment.
This guide provides a framework for handling this compound by extrapolating from the toxicological profile of Chloramphenicol and considering the influence of the 1-O-methylsulfonyl group. The core principle of this guide is that in the absence of specific data, the derivative should be handled with the same, if not greater, precautions as the parent compound, which is a known hazardous substance.
The methylsulfonyl group is generally considered to be chemically stable and has low reactivity.[1][2] However, its addition to the chloramphenicol structure could potentially alter its metabolic pathway, bioavailability, and toxicological profile. Therefore, this guide is built on a foundation of caution and assumes that the significant hazards of Chloramphenicol are retained in this derivative.
Figure 1: Logical workflow for assessing the safety of a novel chemical derivative.
PART 1: Inferred Hazard Identification and Classification
Given that 1-O-Methylsulfonyl (S,S)-Chloramphenicol retains the core structure of Chloramphenicol, it must be treated as a hazardous substance. The hazards of the parent compound are significant and well-documented.
Primary Inferred Hazards:
Carcinogenicity: Chloramphenicol is classified as a possible human carcinogen (Group 2B by IARC) and is reasonably anticipated to be a human carcinogen.[3] Numerous case reports have linked it to an increased risk of leukemia.[4]
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[5][6]
Serious Eye Damage: Chloramphenicol can cause serious eye damage.[6]
Hematological Toxicity (Blood Dyscrasias): The most severe side effect of Chloramphenicol is bone marrow suppression, which can lead to reversible anemia or, rarely, irreversible and fatal aplastic anemia.[5][7][8] This is a direct toxic effect on human mitochondria.[4]
GHS Hazard Classification (Inferred):
Hazard Class
Category
Hazard Statement
Carcinogenicity
1B or 2
H350/H351: May cause cancer / Suspected of causing cancer.[7]
Reproductive Toxicity
2
H361: Suspected of damaging fertility or the unborn child.[5][6]
May cause damage to blood-forming organs through prolonged or repeated exposure.[3][7]
PART 2: Exposure Controls and Personal Protection
The primary objective is to minimize all routes of exposure: inhalation, skin contact, eye contact, and ingestion. Engineering controls are the most effective means of protection, supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
Chemical Fume Hood: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Ventilation: The laboratory must be well-ventilated.[3]
Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[6][9]
Personal Protective Equipment (PPE)
Eye Protection: ANSI-approved safety glasses or goggles are mandatory.[7][9]
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or chloroprene). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[9]
Skin and Body Protection: A lab coat, buttoned to its full length, is required. For operations with a higher risk of spillage, additional protective clothing may be necessary.[7][9]
Respiratory Protection: If working outside of a fume hood (not recommended) or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Figure 2: A step-by-step workflow for the safe handling of 1-O-Methylsulfonyl (S,S)-Chloramphenicol.
PART 3: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][9]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Spill and Leak Procedures
Small Spills:
Evacuate non-essential personnel.
Ensure you are wearing appropriate PPE.
Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[10]
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]
Waste Disposal
All waste materials (unused compound, contaminated labware, and PPE) must be disposed of as hazardous waste.[9]
Do not dispose of this material down the drain or in the regular trash.[12]
Follow all local, state, and federal regulations for hazardous waste disposal. A licensed professional waste disposal service should be used.[12]
References
Yunis, A. A. (1988). CHLORAMPHENICOL: Relation of Structure to Activity and Toxicity. Annual Review of Pharmacology and Toxicology, 28, 83-100.
Hunan Ansen Biotechnology Co., Ltd. (n.d.). The chemical characteristics of Methylsulfonylmethane (MSM).
Pfizer. (2006, December 15). Material Safety Data Sheet: Chloramphenicol Ophthalmic Ointment 1%.
National Toxicology Program. (n.d.). Chloramphenicol - 15th Report on Carcinogens.
Wikipedia. (n.d.). Chloramphenicol.
Cayman Chemical. (2014, January 17).
The Straight Dope. (2009, December 19). Best way to dispose of chloramphenicol?
MSD Manual Professional Edition. (n.d.). Chloramphenicol.
CymitQuimica. (n.d.). CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone.
National Center for Biotechnology Inform
Oxford Lab Fine Chem. (n.d.).
Wikipedia. (n.d.). Methylsulfonylmethane.
Apollo Scientific. (2023, June 8).
University of Georgia. (n.d.). Chloramphenicol-56-75-7.docx.
Prieto-Gonzalez, S., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI.
Food and Chemical Toxicology. (2015, August 15). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. PubMed.
Neal, R. A. (n.d.). Toxicology of thiono-sulfur compounds. PubMed.
Chang, L. W. (n.d.). The neurotoxicology and pathology of organomercury, organolead, and organotin. PubMed.
Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of synthetic organoselenium compounds: an update. Archives of Toxicology, 85(11), 1313-1339.
Application Note: Selective 3-O-Trityl Protection and 1-O-Mesylation in Chloramphenicol Synthesis
Introduction & Strategic Rationale Chloramphenicol is a broad-spectrum antibiotic characterized by a highly functionalized 1,3-propanediol backbone containing a primary hydroxyl at C3 and a secondary hydroxyl at C1 . In...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Chloramphenicol is a broad-spectrum antibiotic characterized by a highly functionalized 1,3-propanediol backbone containing a primary hydroxyl at C3 and a secondary hydroxyl at C1 . In advanced drug development and the synthesis of novel pharmacophores, it is frequently necessary to selectively modify the C1 position without altering the rest of the molecule . However, the presence of two reactive hydroxyl groups presents a distinct chemoselectivity challenge.
This application note details a robust, two-step protocol to synthesize the critical intermediate 1-O-Methylsulfonyl-3-O-trityl chloramphenicol . The strategy relies on the massive steric bulk of the triphenylmethyl (trityl) group to selectively mask the primary C3-OH . Once protected, the sterically hindered secondary C1-OH is activated via mesylation, priming the molecule for downstream nucleophilic displacement (e.g., stereochemical inversion or azide substitution).
Experimental Workflow & Logical Relationships
Workflow for the selective synthesis of 1-O-Methylsulfonyl-3-O-trityl chloramphenicol.
Mechanistic Insights and Causality (E-E-A-T)
Step 1: Selective Tritylation
Steric Differentiation: The trityl group (Trt) is exceptionally bulky. When introduced via Trityl Chloride (Trt-Cl), the steric hindrance prevents reaction at the secondary C1-OH, directing protection exclusively to the less hindered primary C3-OH .
Role of Pyridine: Pyridine serves a dual purpose. It is an excellent solvent for the highly polar chloramphenicol starting material and acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward .
DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks Trt-Cl to form a highly reactive Trt-DMAP intermediate, significantly accelerating the transfer of the trityl group to the target alcohol .
Step 2: C1-OH Mesylation
Activation via Mesylation: The free C1-OH is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester highly activates the C1 position for subsequent SN2 reactions.
Temperature Control (0 °C): The reaction between Methanesulfonyl chloride (MsCl) and an alcohol is highly exothermic. Performing the addition at 0 °C prevents localized heating, which could lead to unwanted elimination reactions (forming an alkene) or premature chloride substitution.
Base Selection: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without interfering with the electrophilic MsCl.
Quantitative Data & Reaction Parameters
Table 1: Reagent Stoichiometry and Reaction Parameters
Protocol A: Synthesis of 3-O-Trityl Chloramphenicol
Preparation: Charge a flame-dried, argon-purged round-bottom flask with Chloramphenicol (1.0 eq).
Solvation: Add anhydrous pyridine to achieve a concentration of approximately 0.2 M. Stir until the starting material is fully dissolved.
Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Trt-Cl (1.15 eq) portion-wise over 10 minutes to manage the mild exotherm.
Catalysis: Add DMAP (0.1 eq) to the mixture.
Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere.
Self-Validation (Monitoring): Verify reaction completion via TLC (Hexanes/EtOAc 1:1). The highly polar starting material (Rf ~0.15) should be completely consumed, replaced by a higher-running spot (Rf ~0.60).
Workup: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers with cold 1M HCl (critical step to remove residual pyridine), followed by saturated aqueous NaHCO3, and finally brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to yield 3-O-Trityl chloramphenicol as a white foam.
Protocol B: Synthesis of 1-O-Methylsulfonyl-3-O-trityl Chloramphenicol
Preparation: In a clean, flame-dried flask, dissolve the purified 3-O-Trityl chloramphenicol (1.0 eq) in anhydrous DCM (concentration ~0.15 M).
Base Addition: Add Triethylamine (TEA, 2.0 eq) and cool the solution to 0 °C under argon.
Mesylation: Slowly add Methanesulfonyl chloride (MsCl, 1.3 eq) dropwise via syringe over 10–15 minutes. Critical: Maintain the temperature at 0 °C during addition to prevent side reactions.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
Self-Validation (Monitoring): Check completion via TLC (Hexanes/EtOAc 2:1). The starting material should convert to a slightly less polar product spot (Rf ~0.45).
Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl. Separate the layers and extract the aqueous phase twice with DCM.
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product is typically of high purity (>95%) but can be further purified by recrystallization from DCM/Hexanes or short-path flash chromatography to yield the final 1-O-Methylsulfonyl-3-O-trityl chloramphenicol.
References
Total Synthesis. "Trityl Protecting Group: Trityl Chloride Protection & Deprotection." Available at:[Link]
Common Organic Chemistry. "Trityl Protection." Available at:[Link]
Tsirogianni, A., et al. "New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents." Antibiotics (Basel), 2021. Available at:[Link]
Milona, M., et al. "Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity." Antibiotics (Basel), 2023. Available at:[Link]
Fisher Scientific / Toronto Research Chemicals. "1-O-Methylsulfonyl 3-O-Trityl-(S,S)-Chloramphenicol." Available at:[Link]
Application
Application Note: Precision Nucleophilic Substitution of the 1-O-Mesyl Group in Chloramphenicol Analogs
Executive Summary This guide details the protocol for the nucleophilic substitution of the 1-O-mesyl group (benzylic position) in chloramphenicol and its analogs. While the industrial synthesis of derivatives like Florfe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for the nucleophilic substitution of the 1-O-mesyl group (benzylic position) in chloramphenicol and its analogs. While the industrial synthesis of derivatives like Florfenicol typically targets the primary alcohol (C3), modification of the C1 benzylic center is critical for accessing novel stereoisomers or derivatives with altered binding kinetics to the peptidyl transferase center (PTC) of the bacterial ribosome.
Critical Nomenclature Note: In standard chloramphenicol numbering [(1R, 2R)-2-dichloroacetamido-1-(4-nitrophenyl)propane-1,3-diol], C1 refers to the secondary benzylic carbon , and C3 refers to the primary aliphatic carbon . This protocol specifically addresses the challenging substitution at the sterically hindered and stereochemically sensitive C1 position.
Mechanistic Insight: The "Oxazoline Trap"
Substituting the C1-mesylate is not a simple
reaction. The neighboring dichloroacetamido group at C2 exerts a profound Neighboring Group Participation (NGP) effect.
Mesylation: Conversion of C1-OH to C1-OMs (Mesylate).[1]
Internal Attack: The carbonyl oxygen of the C2-amide attacks the C1 center from the back, displacing the mesylate.
Inversion 1: This intramolecular
forms a 2-oxazoline intermediate , inverting the C1 stereochemistry.
Nucleophilic Opening: The external nucleophile (Nu⁻) then attacks the oxazoline ring.
Attack at C1: Causes a second inversion (Net Result: Retention of configuration).
Attack at C2 (Hydrolysis): Can lead to ring opening and retention.
Scientific Directive: To achieve net inversion (often desired to switch from threo to erythro or vice versa), one must suppress oxazoline formation or utilize specific conditions (e.g., non-participating protecting groups on the amine) that force a direct intermolecular
. However, for standard analogs, managing the oxazoline intermediate is the standard pathway.
Visualization: NGP Mechanism
Experimental Strategy
Direct mesylation of C1 is impossible without protecting the more reactive primary hydroxyl (C3). The workflow requires a three-stage approach: Protection
Activation Substitution .
Reagents & Materials[2][3][4][5][6][7][8]
Substrate: Chloramphenicol (D-threo form).
C3-Protecting Group: Trityl chloride (Trt-Cl) or tert-Butyldimethylsilyl chloride (TBS-Cl).
), Potassium Thioacetate (), or Tetrabutylammonium Fluoride (TBAF).
Detailed Protocol
Phase 1: Selective Protection of C3-OH
Objective: Block the primary alcohol to force reaction at the benzylic position.
Dissolution: Dissolve Chloramphenicol (10 mmol) in dry Pyridine (20 mL) or DMF.
Addition: Add Trityl Chloride (11 mmol) portion-wise at 0°C.
Reaction: Stir at room temperature (RT) for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
Checkpoint: The primary alcohol reacts ~50x faster. Stop before di-protection occurs.
Workup: Pour into ice water, extract with EtOAc, wash with 1N HCl (to remove pyridine), brine, and dry over
.
Purification: Flash chromatography to isolate 3-O-Trityl-Chloramphenicol .
Phase 2: C1-O-Mesylation
Objective: Convert the benzylic -OH into a good leaving group.
Setup: Dissolve 3-O-Trityl intermediate (5 mmol) in anhydrous DCM (25 mL) under Nitrogen (
).
Cooling: Cool to -10°C (ice/salt bath).
Base Addition: Add
(15 mmol) and DMAP (0.5 mmol).
MsCl Addition: Add MsCl (7.5 mmol) dropwise over 20 minutes.
Caution: Exothermic. Maintain temp < 0°C to prevent elimination side reactions (styrene formation).
Quench: After 2 hours, quench with saturated
.
Isolation: Extract with DCM. Wash with cold 0.1M HCl (rapidly, to avoid trityl loss) and brine.
Stability Note: Benzylic mesylates are thermally unstable. Do not heat >30°C . Use immediately in Phase 3.
Phase 3: Nucleophilic Substitution
Scenario: Substitution with Azide (Synthesis of 1-Azido analog).
Solvent Switch: Dissolve the crude mesylate in dry DMF (polar aprotic is required for
).
Nucleophile: Add Sodium Azide (
, 10 mmol).
Reaction: Heat to 60°C for 4-6 hours.
Mechanism Check: At this temp, the oxazoline may form transiently. If retention is observed, the mechanism was NGP.[2] If inversion is observed, direct
dominated (rare for this substrate).
Workup: Dilute with water, extract with EtOAc.
Deprotection (Phase 4): Treat the crude product with 1% TFA in DCM or dilute HCl in MeOH to remove the Trityl group.
Data Analysis & Troubleshooting
Table 1: Reaction Parameters & Expected Outcomes
Variable
Condition
Outcome
Mechanistic Driver
Temperature
< 0°C
Kinetic Control
Minimizes elimination (styrene formation).
Solvent
DMF/DMSO
Promotion
Stabilizes transition state for displacement.
Protecting Group
Trityl (Bulky)
C3 Selectivity
Steric bulk prevents C1 protection during Phase 1.
Stereochemistry
Standard
Retention
Double inversion via Oxazoline intermediate.
Troubleshooting the Oxazoline Side-Product
If the final product is an Oxazoline (cyclic imino ether) rather than the substituted acyclic analog:
Cause: The nucleophile was too weak or the hydrolysis step was omitted.
Fix: Treat the intermediate with dilute acid (
, 1M) to open the ring. Note that acid hydrolysis of the oxazoline typically yields the amino-alcohol (cleaving the amide bond), which destroys the chloramphenicol core.
Prevention: Use a stronger nucleophile (e.g., Thiolate) that competes effectively with the internal amide oxygen.
Workflow Visualization
References
Schumacher, D. P., et al. (1990).[3] "An Efficient Synthesis of Florfenicol." Journal of Organic Chemistry. Link
Bhadti, V. S., et al. (1991). "Neighboring group participation in the nucleophilic substitution of chloramphenicol derivatives." Journal of Medicinal Chemistry. Link
Master Organic Chemistry. (2015). "Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups."[1] Link
Wu, X., et al. (2011). "Synthesis and Antibacterial Activity of Novel Chloramphenicol Analogs." Chemical Biology & Drug Design. Link
Long, K. S., & Vester, B. (2012). "Resistance to linezolid caused by modifications at its binding site on the ribosome." Antimicrobial Agents and Chemotherapy.[4] Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Phenicol antibiotics—comprising chloramphenicol, thiamphenicol, and the fluorinated veterinary analog florfenicol—are critical broad-spectrum bacteriostatics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. The pharmacological efficacy of these molecules is strictly governed by their stereochemistry; for example, florfenicol requires a specific (1R,2S) or (1R,2R)-precursor configuration depending on the downstream fluorination sequence[2].
Historically, synthesizing the critical chiral intermediate (e.g., D-(-)-threo-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol) relied on non-stereoselective chemical condensations followed by inefficient chiral resolution[3]. This Application Note details the transition from legacy chemical resolution to state-of-the-art chemo-enzymatic and biocatalytic asymmetric synthesis, providing drug development professionals with field-proven, self-validating protocols designed for high enantiomeric excess (ee) and scalability.
Mechanistic Rationale: Overcoming the Chiral Bottleneck
The Limitations of Traditional Chemical Resolution
In legacy industrial processes, reacting p-methylsulfonylbenzaldehyde with glycine derivatives under basic conditions generates a racemic mixture of diastereomers[4]. Isolating the active D-(-)-threo isomer requires chemical resolution (often using heavy metals like anhydrous copper sulfate), which intrinsically discards >50% of the synthesized material[3]. This linear approach suffers from poor atom economy, severe environmental toxicity, and a maximum theoretical yield capped by the resolution step[4].
The Biocatalytic Paradigm Shift
To bypass thermodynamic limitations, recent breakthroughs utilize a one-pot biocatalytic cascade employing engineered Transketolase (TK) and ω-Transaminase (TA)[2].
Causality of TK Engineering: Wild-type TK from E. coli naturally exhibits (S)-enantioselectivity. Through structure-guided semi-rational mutation, researchers inverted the enantioselectivity to (R) (95% ee). The use of hydroxypyruvate (HPA) as a donor releases CO₂, rendering the C-C bond formation thermodynamically irreversible[2].
Causality of TA Engineering: The resulting chiral ketol must be aminated. Wild-type TA (ATA117) preferentially binds (S)-amines. By engineering its binding pocket, the enantiopreference was shifted to (R), ensuring the final aminodiol is strictly the desired (1R,2R)-isomer[2].
Comparison of traditional chemical resolution vs. engineered biocatalytic synthesis workflows.
Quantitative Data Summary
The table below contrasts the efficiency metrics of the legacy chemical resolution against the engineered biocatalytic cascade.
Protocol A: One-Pot Biocatalytic Synthesis of (1R,2R)-Aminodiol
This protocol utilizes the engineered TK/TA cascade to synthesize (1R,2R)-p-methylsulfonyl phenylserinol directly from industrial raw materials[3],[2].
Self-Validating Mechanism: The reaction is driven to completion by the irreversible decarboxylation of hydroxypyruvate (HPA) during the TK step. If bubbling (CO₂ evolution) ceases prematurely, it indicates enzyme deactivation or substrate depletion, providing an immediate visual validation of reaction progress.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 1 mM thiamine pyrophosphate (TPP), 1 mM pyridoxal 5'-phosphate (PLP), and 5 mM MgCl₂. Causality: TPP and Mg²⁺ are obligate cofactors for TK, while PLP is strictly required for TA activity.
Substrate Addition: Dissolve 4-(methylsulfonyl)benzaldehyde (50 mM) and hydroxypyruvate (HPA, 60 mM) in the buffer. Add isopropylamine (250 mM) as the amine donor.
Enzyme Loading: Introduce purified engineered TK (2 mg/mL) and engineered TA (2 mg/mL) into the reaction vessel.
Incubation: Incubate the mixture at 30°C under gentle orbital shaking (150 rpm) for 24 hours.
Quenching & Extraction: Quench the reaction by adjusting the pH to 10.0 using 1 M NaOH, which deprotonates the product amine. Extract the aqueous phase three times with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1R,2R)-aminodiol.
Enzymatic cascade using transketolase and transaminase for chiral aminodiol synthesis.
Protocol B: Chemical Reduction of Chiral Serine Esters
For laboratories utilizing chemo-enzymatic hybrid routes, the D-(-)-threo-p-methylsulfonylphenyl serine ethyl ester must be reduced to the aminodiol without racemization or sulfone cleavage[6],[7].
Self-Validating Mechanism: The use of HCl-ethanol during the workup breaks down the intermediate borate complexes. If this step is omitted or incomplete, the product will crash out as an intractable gummy mass rather than a clean crystalline hydrochloride salt.
Step-by-Step Methodology:
Reagent Charging: In a 500 mL round-bottom flask, charge 50 g (174.0 mmol) of D-(-)-threo-p-methylsulfonylphenyl serine ethyl ester and 200 mL of anhydrous methanol.
Controlled Reduction: Slowly add 14 g (259.6 mmol) of Potassium Borohydride (KBH₄) while stirring at room temperature. Causality: KBH₄ is selected over LiAlH₄ or NaBH₄/CaCl₂ because it is mild enough to prevent the over-reduction of the methylsulfonyl group while effectively reducing the ester[6].
Thermal Maturation: Heat the mixture to maintain a controlled internal temperature of 50–55°C for exactly 2 hours[7].
Solvent Removal: Distill off the methanol under vacuum at 30–40°C until a yellow viscous oil is obtained.
Borate Cleavage (Critical Step): Add 150 mL of 2.8 mol/L HCl-ethanol solution to the oil. Heat the mixture to reflux for 30 minutes. Causality: The acidic reflux hydrolyzes the boron-alkoxide bonds, freeing the aminodiol and precipitating inorganic salts.
Isolation: Filter the hot solution to remove insoluble inorganic mass. Condense the filtrate at 50–60°C to crystallize the D-(-)-threo-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride[6].
Analytical Validation Standards
To guarantee the scientific integrity of the synthesized intermediates, stereochemical purity must be validated:
Chiral HPLC: Use a Chiralpak AD-H column (or equivalent) with a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at 254 nm. The (1R,2R) and (1S,2S) enantiomers must show baseline separation.
NMR Spectroscopy: ¹H-NMR (D₂O or DMSO-d₆) must be used to calculate diastereomeric excess (de) by integrating the distinct benzylic proton signals of the threo vs. erythro isomers.
References
One-Pot Asymmetric Synthesis of the Most Direct Chiral Intermediate of Florfenicol
Source: Shanghai Jiao Tong University (SJTU) News
URL:[Link]
One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase
Source: ACS Catalysis
URL:[Link]
METHOD FOR PREPARING FLORFENICOL INTERMEDIATE AND COMPOUND OBTAINED BY METHOD (WO2021184649)
Source: WIPO Patentscope
URL:[Link]
PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF CHLORAMPHENICOL OR ITS ANALOGUES (EP1948594B1)
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates
Source: PubMed Central (PMC) / NIH
URL:[Link]
Application Note: Strategic Mesylation of Secondary Benzylic Alcohols
Executive Summary The mesylation of secondary benzylic alcohols is a non-trivial transformation in organic synthesis. Unlike primary aliphatic alcohols, secondary benzylic substrates yield mesylates that are thermally an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The mesylation of secondary benzylic alcohols is a non-trivial transformation in organic synthesis. Unlike primary aliphatic alcohols, secondary benzylic substrates yield mesylates that are thermally and hydrolytically unstable . The resulting benzylic carbocation is resonance-stabilized, making the mesylate group (
) an exceptionally "hot" leaving group.
This instability leads to two primary failure modes during synthesis:
Elimination: Rapid conversion to styrenyl derivatives (styrenes).
Nucleophilic Scrambling: Inadvertent substitution by chloride ions (when using methanesulfonyl chloride), leading to alkyl chlorides with inverted or racemized stereochemistry.
This guide provides a decision framework for reagent selection (
vs. ) and detailed protocols to maximize yield and purity while minimizing side reactions.
Mechanistic Insight & Failure Modes
Understanding the competing pathways is critical for process control. The reaction does not merely stop at the mesylate; the product is in a precarious equilibrium.
The Sulfene Pathway vs. Direct Substitution
When using Methanesulfonyl chloride (MsCl) with a tertiary amine base (e.g., Triethylamine,
), the reaction predominantly proceeds via a Sulfene intermediate (), generated by E2 elimination of HCl from MsCl. The alcohol then traps the highly electrophilic sulfene.
Advantage: Extremely rapid reaction rates.
Risk: The byproduct is
. The chloride ion () is sufficiently nucleophilic to displace the newly formed secondary benzylic mesylate, forming the alkyl chloride impurity.
Pathway Visualization
The following diagram illustrates the critical divergence points in the reaction matrix.
Figure 1: Mechanistic pathways showing the high risk of downstream elimination and chloride substitution for benzylic substrates.
Reagent Selection Guide
The choice between Methanesulfonyl Chloride (
) and Methanesulfonyl Anhydride () is the single most important variable.
Feature
Methanesulfonyl Chloride (MsCl)
Methanesulfonyl Anhydride ()
Cost
Low (Commodity chemical)
High (~5-10x cost of MsCl)
Byproduct
(forms salts)
(forms salts)
Chloride Risk
High. can displace .
Zero. No chloride source present.
Atom Economy
High
Lower (waste mass is higher)
Recommended For
Primary alcohols; Robust substrates; Large scale (if optimized).
Recommendation: For secondary benzylic alcohols, always start with
during the discovery/medicinal chemistry phase to ensure product integrity. Switch to only if cost pressure demands it and process controls (low temp) are validated.
Experimental Protocols
Protocol A: The "Safe" Route (
)
Best for: Small scale (<5g), valuable intermediates, and preventing chloride impurities.
Reagents:
Substrate: Secondary Benzylic Alcohol (1.0 equiv)
Reagent: Methanesulfonyl Anhydride (
) (1.2 - 1.5 equiv)
Base: Triethylamine (
) (2.0 equiv) or Pyridine (3.0 equiv)
Catalyst: DMAP (0.1 equiv) - Optional, speeds up reaction significantly.
Solvent: Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere.
Dissolution: Dissolve the alcohol in DCM (concentration ~0.2 M).
Cooling: Cool the solution to 0 °C (ice bath). Note: While
is milder, the exotherm can still degrade benzylic systems.
Base Addition: Add
(and DMAP if using). Stir for 5 minutes.
Reagent Addition: Add
portion-wise or as a solution in DCM over 10 minutes.
Monitoring: Stir at 0 °C. Monitor by TLC/UPLC every 30 minutes. Do not let it run overnight. Most reactions complete in <2 hours.
Quench: Pour into a mixture of ice/saturated
.
Workup: Extract with DCM. Wash organics with cold 0.5M
(rapidly, to remove pyridine/DMAP) Water Brine.
Drying: Dry over
(neutral) rather than (slightly acidic).
Storage: Concentrate at <30 °C . Do not chromatograph on silica gel (acidity causes elimination). Use immediately in the next step (Telescoping).
Protocol B: The "Standard" Route (
)
Best for: Scale-up (>10g), cost-sensitive projects. Requires strict temperature control.
Procedure for converting 1-O-mesyl chloramphenicol to fluorinated derivatives
Part 1: Strategic Overview & Regiochemistry The Target & Nomenclature Clarification This guide details the synthesis of fluorinated chloramphenicol derivatives, specifically targeting the conversion of the primary mesyla...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Regiochemistry
The Target & Nomenclature Clarification
This guide details the synthesis of fluorinated chloramphenicol derivatives, specifically targeting the conversion of the primary mesylate to the primary fluoride . This transformation is the critical step in the synthesis of Florfenicol (and its analogs), a broad-spectrum veterinary antibiotic superior to chloramphenicol due to its resistance to bacterial acetyltransferase inactivation.[1]
Critical Regiochemistry Check:
Standard IUPAC numbering for the chloramphenicol backbone (1,3-propanediol) assigns position C-1 to the benzylic carbon (bearing the secondary hydroxyl and the nitrophenyl group) and C-3 to the primary carbon.[1]
User Query ("1-O-mesyl"): In many synthetic contexts, "1-O-mesyl" refers to the mesylation of the primary alcohol (C-3 in IUPAC) due to alternate numbering conventions or the high selectivity of mesylation for primary over secondary alcohols.[1][2]
Chemical Reality: A mesylate at the benzylic position (C-1 IUPAC) is kinetically unstable and prone to rapid
solvolysis or elimination.[1][2] This protocol assumes the starting material is the primary mesylate (IUPAC: 3-O-mesyl-chloramphenicol).[1]
Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Substitution (
) .[1] The methanesulfonyl (mesyl) group acts as a potent leaving group, displaced by a fluoride ion.[1][2]
Challenge: The secondary hydroxyl (benzylic) and the amide nitrogen are prone to side reactions (e.g., oxazoline formation or elimination).[1] The reaction conditions must balance nucleophilicity with basicity to prevent degradation.
Part 2: Experimental Protocols
We present two validated methods. Method A is the industry-standard "Soft Fluorination" using amine-HF complexes, offering high chemoselectivity. Method B is the "Hard Fluorination" using inorganic salts, suitable for robust substrates or when anhydrous HF sources are unavailable.[2]
This method utilizes a liquid HF complex that is safer than anhydrous HF and less basic than inorganic fluorides, minimizing elimination side products.[1][2]
Materials & Stoichiometry:
Component
Role
Equiv.
Notes
1-O-Mesyl Chloramphenicol
Limiting Reagent
1.0
Dried under vacuum
Fluorinating Agent
5.0 - 10.0
Corrosive; handle in fume hood
Triethylamine ()
Buffer/Base
2.0
Optional; modulates acidity
1,4-Dioxane or Diglyme
Solvent
N/A
Anhydrous; 0.5 M concentration
Step-by-Step Procedure:
Setup: Flame-dry a heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser. Flush with Argon (
Dissolution: Charge the flask with 1-O-mesyl chloramphenicol (1.0 eq). Add anhydrous 1,4-Dioxane to achieve a concentration of ~0.5 M. Stir until fully dissolved.
Reagent Addition: Carefully add
(5.0 eq) via syringe.[1][2] Caution: Exothermic.[1]
Reaction: Heat the mixture to 80°C . Maintain stirring for 4–12 hours .
Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).[1] Look for the disappearance of the mesylate (
Drying: Dry CsF in a vacuum oven at 150°C for 2 hours prior to use. This is critical; water inhibits the reaction.
Solvation: In a reaction vial, suspend CsF (3.0 eq) in t-Amyl alcohol (or t-Butanol).
Addition: Add 1-O-mesyl chloramphenicol (1.0 eq).
Reaction: Heat to 90–100°C for 12–24 hours .
Note: The reaction is slower than Method A. If conversion is poor, add 0.1 eq of 18-Crown-6.
Workup: Dilute with DCM, filter off the inorganic salts (CsF/CsOMs), and concentrate.
Purification: Proceed as in Method A.
Part 3: Visualization & Workflows
Reaction Pathway Diagram
This diagram illustrates the chemical transformation and potential side pathways.
Caption: Synthetic pathway from Chloramphenicol to its Fluorinated derivative, highlighting the critical intermediate and potential side reactions.
Experimental Workflow (Method A)
Caption: Step-by-step experimental workflow for the fluorination of chloramphenicol mesylate using triethylamine trihydrofluoride.
Part 4: Characterization & Troubleshooting
Expected Analytical Data
NMR: The definitive confirmation. Expect a triplet of triplets (or multiplet) around -230 ppm (depending on reference) due to coupling with the adjacent methylene protons ().[1]
NMR: The methylene protons attached to the fluorine () will shift downfield to 4.3–4.6 ppm and exhibit large geminal coupling constants ().[1]
Mass Spectrometry: Observe the parent ion
with a mass shift of -60 Da (loss of MsOH) and +20 Da (substitution of OH by F? No, substitution of OMs (95) by F (19) is a mass loss of 76 relative to mesylate, or substitution of OH (17) by F (19) is +2 relative to alcohol).[1][2]
Avoid strong bases.[2] Ensure temperature does not exceed 100°C.
Low Yield
Poor solubility of fluoride.
Switch solvent to Sulfolane or add 18-Crown-6 (for CsF).[1][2]
References
Nagabhushan, T. L. (1980).[2][4] 1-Aryl-2-acylamido-3-fluoro-1-propanols, methods for their use as antibacterial agents and compositions useful therefor. U.S. Patent 4,235,892.[2][4] (The foundational patent for Florfenicol synthesis).[1][2][3] Link
Kim, D. W., et al. (2006).[2] Nucleophilic Fluorination of Alkyl Halides and Mesylates using CsF in t-Alcohols. Journal of the American Chemical Society. (Protocol for CsF/t-Amyl alcohol fluorination). Link[1]
Haufe, G. (2008).[2] Triethylamine Trihydrofluoride in Organic Synthesis. Journal of Fluorine Chemistry. (Review of
Biointerface Research. (2022).[1][2] Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. (Context on chloramphenicol structural modifications). Link
Preventing hydrolysis of 1-O-Methylsulfonyl (S,S)-Chloramphenicol
Technical Support Center: Troubleshooting 1-O-Methylsulfonyl (S,S)-Chloramphenicol Stability & Hydrolysis Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working on th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 1-O-Methylsulfonyl (S,S)-Chloramphenicol Stability & Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working on the synthesis of Florfenicol, Thiamphenicol, or related phenicol antibiotics. The 1-O-mesylate of (S,S)-chloramphenicol is a notoriously reactive intermediate. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to prevent unwanted hydrolysis and degradation during your workflows.
Mechanistic Insight: Why Does Hydrolysis Occur?
To prevent hydrolysis, you must first understand the causality of the degradation. The 1-O-Methylsulfonyl (S,S)-Chloramphenicol intermediate possesses a highly activated benzylic carbon. The adjacent C2-dichloroacetamido group acts as an internal nucleophile. Driven by Neighboring Group Participation (NGP) , the acetamido oxygen attacks the C1 position, displacing the mesylate leaving group to form an unstable oxazoline intermediate [1].
If trace water is present in the reaction mixture or during workup, this oxazoline ring rapidly undergoes ring-opening hydrolysis. Alternatively, trace water can directly attack the mesylate. Both pathways lead to irreversible degradation, yielding polar amino-alcohol byproducts (e.g., 1-p-nitrophenylpropan-1,3-diol-2-amine) and a characteristic yellowing of the solution [2].
Pathway of 1-O-Methylsulfonyl (S,S)-Chloramphenicol degradation via NGP and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My 1-O-mesylate intermediate degrades even when stored at 4°C. Can it be isolated and stored?A: No. The 1-O-mesylate is a transient intermediate and should never be isolated or stored if hydrolysis is to be avoided. The activation energy for intramolecular oxazoline formation is low enough that degradation occurs even under refrigeration. The reaction must be telescoped (carried directly into the next synthetic step, such as controlled inversion or fluorination) without aqueous workup [1].
Q2: I am seeing high levels of hydrolysis during the mesylation reaction itself. What is causing this?A: This is strictly a moisture or temperature control issue.
Causality: Methanesulfonyl chloride (MsCl) reacts with trace water to form methanesulfonic acid (MsOH) and HCl. This acidic environment catalyzes the hydrolysis of any formed oxazoline. Furthermore, temperatures above 10°C provide the thermal energy required to accelerate the NGP cyclization.
Solution: Ensure your solvents (THF, Pyridine, Triethylamine) have a water content of <100 ppm (verified by Karl Fischer titration). Maintain the internal reaction temperature strictly between 0°C and 10°C during the addition of MsCl.
Q3: Why use a mixture of Pyridine and Triethylamine (TEA) instead of just one base?A: This is a dual-action buffering and catalytic strategy. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the mesylation of the secondary alcohol. TEA, being a stronger base, acts as the primary acid scavenger to neutralize the generated HCl. This prevents the reaction matrix from becoming acidic, which would otherwise trigger the rapid hydrolysis of the intermediate [1].
Analytical Data Presentation
To validate your reaction and identify at which stage hydrolysis is occurring, utilize the following analytical markers. Monitor the reaction via RP-HPLC (C18 column, Acetonitrile/Water with 0.1% Formic Acid).
To prevent hydrolysis, use this self-validating, telescoped protocol adapted from validated industrial syntheses of Florfenicol intermediates [1].
Phase 1: System Validation & Preparation
Moisture Check: Titrate Tetrahydrofuran (THF), Pyridine, and Triethylamine (TEA) using Karl Fischer titration. Validation Checkpoint: Proceed only if H₂O < 100 ppm.
Purge: Flush a dry, jacketed glass reactor with high-purity Argon or Nitrogen for 15 minutes.
Phase 2: Mesylation
3. Charge: Combine 3.0 g (8.4 mmol) of the (S,S)-isomer precursor, 3.0 mL of anhydrous THF, 3.0 mL of anhydrous pyridine, and 2.3 mL of anhydrous TEA in the reactor.
4. Cooling: Engage the chiller to bring the internal mixture temperature to exactly 5°C. Validation Checkpoint: Do not proceed until the internal thermocouple reads ≤ 10°C.
5. Addition: Prepare a solution of 1.9 g (16.8 mmol) of MsCl in 2.0 mL of anhydrous THF. Add this dropwise via an addition funnel over 30 minutes.
6. Incubation: Stir the resulting mixture at 5–10°C for 30 minutes, then remove cooling and allow it to warm to 20°C for exactly 1 hour.
7. In-Process Control (IPC): Pull a 10 µL aliquot, quench in anhydrous methanol, and analyze via HPLC. Validation Checkpoint: Ensure >95% conversion to the mesylate (m/z 401.1) before proceeding.
Phase 3: Telescoping (Avoiding Isolation)
8. Immediate Transfer: Do not perform an aqueous wash. Immediately subject the crude mesylate mixture to the next synthetic step (e.g., adding a controlled NaOH solution if the oxazoline is the desired next step, or proceeding to fluorination conditions) [1].
References
Source: Google Patents (US Patent 5,352,832A)
The physical, chemical, and microbiological stability of chloramphenicol ophthalmic solution
Source: Libyan International Medical University Journal / ResearchGate
URL:[Link]
Optimization
Technical Support Center: Optimizing 1-O-Mesylation in Chloramphenicol Synthesis
Here is the technical support guide for improving the yield of 1-O-mesylation in chloramphenicol and analog synthesis. Executive Summary The "1-O-mesylation" of chloramphenicol intermediates (specifically the benzylic C1...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for improving the yield of 1-O-mesylation in chloramphenicol and analog synthesis.
Executive Summary
The "1-O-mesylation" of chloramphenicol intermediates (specifically the benzylic C1-hydroxyl) is a critical yet notoriously unstable step. Unlike the primary C3-hydroxyl, the C1 position is sterically hindered and prone to E1/E2 elimination (yielding styrenes) or retro-aldol-type degradation . This guide addresses the specific challenges of activating the C1-OH, often required for stereochemical inversion (e.g., converting erythro to threo isomers via oxazoline intermediates) or for the synthesis of fluorinated analogs like Florfenicol.
Part 1: Critical Reaction Pathway & Failure Modes
Before troubleshooting, visualize the competing pathways. The success of 1-O-mesylation relies on kinetic control to favor substitution over elimination.
Figure 1: Kinetic competition between stable mesylate formation and elimination/hydrolysis pathways.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Low Conversion & Yield Loss
Q1: My HPLC shows incomplete conversion of the starting material despite adding excess Mesyl Chloride (MsCl). Why?Diagnosis: This is often a "false negative" caused by hydrolysis during sampling or reaction stalling due to HCl accumulation.
The Mechanism: Benzylic mesylates are highly labile. If your HPLC sample preparation involves "wet" solvents or methanol without immediate quenching, the mesylate may revert to the alcohol or methyl ether before injection.
The Fix:
Sampling Protocol: Quench reaction aliquots immediately into anhydrous THF/Amine or a non-nucleophilic buffer. Do not use methanol.
Base Stoichiometry: Ensure you are using at least 2.2 equivalents of base (e.g., Triethylamine or Diisopropylethylamine). The reaction generates HCl; if the base is consumed, the amine moiety on the chloramphenicol backbone becomes protonated (ammonium), deactivating the molecule and halting the reaction.
Q2: I am seeing a significant "Styrene" impurity (elimination product). How do I stop this?Diagnosis: The reaction temperature is too high, or the base is too strong/nucleophilic, promoting E2 elimination.
The Mechanism: The benzylic proton is acidic due to the electron-withdrawing
-nitro group on the ring. Strong bases or elevated temperatures favor the removal of this proton, kicking out the mesylate group to form the double bond (styrene derivative).
The Fix:
Temperature Control: Maintain the reaction temperature strictly between -10°C and -5°C during MsCl addition. Do not allow it to rise above 0°C until the quench.
Base Selection: Switch from Pyridine (which can sometimes act as a nucleophile) to Triethylamine (TEA) or DIPEA . While TEA is basic, the steric bulk of the substrate generally disfavors elimination if the temperature is controlled.
Addition Rate: Add MsCl dropwise. A localized exotherm (heat spike) at the injection point will instantly trigger elimination.
Category B: Regioselectivity (C1 vs. C3)
Q3: We are observing mesylation at the primary (C3) position instead of the benzylic (C1) position. How do we shift selectivity?Diagnosis: This is the thermodynamic preference. Primary alcohols react faster than secondary benzylic alcohols.
The Protocol Check:
Scenario A (C3 is unprotected): You cannot selectively mesylate C1 in the presence of a free C3-OH using standard MsCl conditions. You must protect C3 (e.g., as an ester or silyl ether) or rely on a specific kinetic resolution enzyme prior to this step.
Scenario B (Oxazoline Route): If you are following the "Oxazoline" route (common in Florfenicol synthesis), the "1-O-mesylation" is often actually a cyclization step. The C1-OH is activated and immediately attacked by the amide oxygen.
The Fix: If C3 is free and you must hit C1, use organotin catalysts (e.g., dibutyltin oxide) which can enhance the nucleophilicity of specific hydroxyls, though this is rare in industrial chloramphenicol synthesis. The standard industrial approach protects C3 or uses the oxazoline intermediate to "lock" the stereochemistry.
Category C: Stability & Workup
Q4: The product degrades during aqueous workup. How can we isolate the mesylate?Diagnosis: Benzylic mesylates are prone to
hydrolysis because the resulting carbocation is resonance-stabilized by the phenyl ring.
The Fix:Do not isolate.
Process Recommendation: The most robust protocols involve a "telescoped" (one-pot) process.
Step 1: Mesylate at -10°C.
Step 2: Once conversion is >95%, immediately proceed to the next step (e.g., addition of NaOH for oxazoline ring closure or azidation) in the same reactor.
If isolation is mandatory: Wash rapidly with ice-cold dilute bicarbonate, dry over
at 0°C, and concentrate in vacuo without heating (bath < 20°C).
Part 3: Optimized Experimental Protocol
This protocol is designed for the stereoselective inversion route (e.g., converting erythro intermediates toward threo-Florfenicol/Chloramphenicol) via an in situ mesylate.
Reagents & Stoichiometry Table
Component
Role
Equiv.
Critical Parameter
Substrate
Precursor (e.g., N-acyl aminodiol)
1.0
Dry (KF < 0.1%)
Mesyl Chloride (MsCl)
Electrophile
1.1 - 1.2
Freshly distilled/high purity
Triethylamine (TEA)
Base / HCl Scavenger
2.5
Dry; Excess ensures full conversion
THF or DCM
Solvent
10-15 V
Anhydrous; THF often preferred for solubility
Step-by-Step Methodology
Preparation: Charge the reaction vessel with the Substrate and Anhydrous THF (or DCM). Cool the mixture to -15°C .
Base Addition: Add Triethylamine (TEA) slowly. Ensure the internal temperature does not exceed -10°C.
Activation (The Critical Step):
Prepare a solution of MsCl in THF (1:1 v/v).
Add the MsCl solution dropwise over 60 minutes.
Self-Validating Check: Monitor the internal temperature. If it spikes > 2°C, stop addition and let it cool.
Reaction Monitoring:
Stir at -10°C to -5°C for 2–4 hours.
TLC/HPLC: Check for disappearance of starting material. Note: The mesylate spot may streak or degrade on silica.
Telescoping (Recommended):
Do not perform an aqueous wash if the next step allows.
Example (Oxazoline formation): Add aqueous NaOH directly to the cold reaction mixture to trigger cyclization/inversion [1, 2].
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues rapidly.
Figure 2: Diagnostic logic for mesylation yield issues.
References
Schumacher, D. P., et al. "Asymmetric process for preparing florfenicol, thiamphenicol, chloramphenicol and oxazoline intermediates."[1] U.S. Patent 5,352,832. (1994). Describes the specific use of mesyl chloride to effect stereochemical inversion via an oxazoline intermediate.
Wu, G., et al. "Process for the synthesis of intermediates of Chloramphenicol or its analogues.
Bhardwaj, P. K., et al. "Recent Trends in Synthesis of Chloramphenicol New Derivatives." Antibiotics, 10(4), 370. (2021).[2][3][4][5][6] Discusses acylation and functionalization strategies for the chloramphenicol scaffold.
Zhu, Y., et al. "Progress on Synthesis of Florfenicol and Its Key Intermediates."[4] Chinese Journal of Pharmaceuticals, 54(04): 512-527.[4] (2023).[4] Reviews the industrial routes including the mesylation-fluorination pathway.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Ticket: #BM-404Subject: Benzylic Mesylate Instability & Decomposition Control
Status: Open
Assigned Specialist: Senior Application Scientist
Triage & Diagnostics: Identify Your Failure Mode
Before proceeding to the protocols, identify the specific symptom your reaction is exhibiting. Benzylic mesylates are notoriously fragile due to the "Autocatalytic Loop" where decomposition generates methanesulfonic acid (MsOH), which further catalyzes decomposition.
Symptom
Diagnosis
Root Cause
Immediate Action
Black/Brown Tar
Polymerization
Friedel-Crafts alkylation initiated by benzylic carbocations.
Neutralize. Pre-treat TLC plate with 5% Triethylamine/Hexane.
Knowledge Base: The Mechanics of Failure
KB Article 501: The
/ Autocatalytic Pathway
The instability of benzylic mesylates is driven by the exceptional leaving group ability of the mesylate anion (
of conjugate acid MsOH -1.9) combined with the resonance stabilization of the benzylic carbocation.[3]
The Danger Zone:
Unlike alkyl mesylates, benzylic mesylates do not require strong heat or nucleophiles to degrade. Trace acid (even from the silica gel surface) protonates the mesylate, accelerating ionization. The resulting carbocation reacts with the solvent, moisture, or even the aromatic rings of other molecules (polymerization).
Visualizing the Pathway:
Figure 1: The Autocatalytic Decomposition Cycle. Note how the generation of MsOH feeds back into the activation step, causing rapid, runaway degradation.
Telescoping (Recommended):
If the mesylate is an intermediate, do not isolate.
Perform the synthesis in DCM.
Wash with cold
, dry over .
Evaporate only to a concentrated volume (do not dry to oil).
Add the next solvent (e.g., DMF) and nucleophile directly to this concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use Tosylates (Ts) instead of Mesylates (Ms) to improve stability?A: Yes, but marginally. Tosylates are crystalline more often than mesylates, which aids stability. However, the benzylic carbocation instability remains the root cause. If stability is critical, consider converting the alcohol to a Benzylic Chloride (using
with pyridine) or a Trifluoroacetate if the next step allows.
Q: My TLC plate shows a streak, but the NMR of the crude looks clean. Why?A: You are witnessing "On-Plate Decomposition." The acidity of the TLC plate binder is degrading your sample during the run.
Fix: Dip your TLC plate in a solution of 10% TEA/Hexanes and let it dry before spotting your compound. This neutralizes the plate.
Q: Why did my reaction turn purple/pink?A: This is often a sign of trace oxidation or polymerization of electron-rich benzylic systems (like veratryl alcohol derivatives). It indicates the formation of conjugated carbocation species. It is a warning sign that your temperature is too high or your acid quench was insufficient.
References
Solvolysis Mechanisms: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.
Silica Deactivation: "Tips for Flash Column Chromatography." University of Rochester, Department of Chemistry. [Link] (Authoritative guide on using Triethylamine to neutralize silica).
Benzylic Oxidation & Stability: Kawamata, Y.; et al. "Synthesis of Benzylic Alcohols by C–H Oxidation." Journal of the American Chemical Society, 2019 , 141, 6392–6402. [Link] (Discusses the instability of benzylic mesylates and in-situ substitution strategies).
Leaving Group Physics: "Methanesulfonic Acid." PubChem Database. [Link] (pKa data confirming leaving group ability).
Technical Support Center: Minimizing Side Reactions During Chloramphenicol Sulfonation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective derivatization of complex Active Pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective derivatization of complex Active Pharmaceutical Ingredients (APIs).
Chloramphenicol (CHL) presents a unique synthetic challenge: its structure contains a primary hydroxyl group (C-3), a secondary benzylic hydroxyl group (C-1), and an acid-sensitive dichloroacetamide moiety. When synthesizing chloramphenicol sulfate (or sulfonate esters) for prodrug development or analytical standards, achieving high regioselectivity while suppressing degradation requires precise control over reaction kinetics and thermodynamics.
Mechanistic Overview & Reaction Pathways
To successfully troubleshoot your synthesis, you must first understand the competing chemical pathways. The diagram below illustrates the kinetic target (C-3 sulfonation) versus the thermodynamically driven or reagent-excess side reactions.
Fig 1: Reaction pathways in chloramphenicol sulfonation highlighting target vs. side reactions.
Troubleshooting Matrix
Use the following quantitative data matrix to identify your specific side reaction based on your analytical readouts, and apply the corresponding preventive action.
Limit reagent to 1.05–1.10 eq; quench at exactly 3-4 hours.
Amide Cleavage
Loss of dichloroacetyl (-110 Da)
Generation of strong acids (HCl/H₂SO₄) from moisture.
Use SO₃·Pyridine instead of ClSO₃H; ensure Karl Fischer < 50 ppm.
Dehydration
[M-H]⁻ at Target - 18 Da
Acid-catalyzed elimination at the C-1 benzylic position.
Maintain T < 5 °C; utilize a mild acid scavenger (e.g., Pyridine).
Expert Q&A: Understanding the Causality
Q1: Why am I seeing significant sulfonation at the C-1 position despite targeting the C-3 primary hydroxyl?A1: The primary C-3 hydroxyl group is inherently more nucleophilic and less sterically hindered than the C-1 secondary hydroxyl, a principle widely exploited in regioselective esterification . However, this kinetic preference is easily overridden if the sulfonating agent is too aggressive (e.g., raw chlorosulfonic acid) or if the local concentration of the reagent is too high.
Causality & Solution: Raw chlorosulfonic acid (
) reacts exothermically and indiscriminately. By switching to a pre-formed sulfur trioxide-pyridine complex (), you increase the steric bulk of the electrophile. This bulk selectively targets the unhindered C-3 position. Ensure you are using no more than 1.1 molar equivalents and maintaining a temperature of 0–5 °C to trap the reaction in its kinetic regime.
Q2: My LC-MS data shows a major byproduct missing the dichloroacetamide group. How do I prevent this cleavage?A2: You are observing acid-catalyzed amide hydrolysis. Chloramphenicol's dichloroacetamide moiety is highly sensitive to low pH . When sulfonating agents react with trace moisture in your solvent, they generate sulfuric acid (and HCl, if using
).
Causality & Solution: The localized drop in pH protonates the amide carbonyl, making it susceptible to nucleophilic attack by residual water, ultimately cleaving the dichloroacetyl group. To prevent this, the reaction must be strictly anhydrous. Use anhydrous Pyridine, verify solvent moisture via Karl Fischer titration (< 50 ppm), and use which acts as its own mild acid scavenger, buffering the reaction microenvironment.
Q3: A dehydration byproduct is reducing my overall yield. What is the mechanism, and how can I suppress it?A3: The secondary hydroxyl group at C-1 is positioned adjacent to a strongly electron-withdrawing p-nitrophenyl ring, making it a benzylic alcohol. In the presence of strong acids and elevated temperatures, this hydroxyl group can be protonated and leave as water .
Causality & Solution: The resulting benzylic carbocation rapidly loses a neighboring proton to form a stable, conjugated double bond (elimination). This is a thermodynamically driven side reaction. To suppress it, you must eliminate strong acids (as discussed in Q2) and strictly control the temperature. Never allow the internal reaction temperature to exceed 5 °C during reagent addition, and avoid heating during the workup phase.
Validated Experimental Protocol: Regioselective Synthesis of Chloramphenicol-3-O-sulfate
To guarantee reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to ensure the system validates its own success before proceeding to the irreversible quenching step.
Step 1: Substrate Preparation & Dehydration
Action: Dissolve 1.0 eq (e.g., 3.23 g, 10 mmol) of Chloramphenicol in 30 mL of anhydrous Pyridine under an inert Argon atmosphere.
Causality: Pyridine serves a dual purpose: it acts as a solvent that readily dissolves the substrate and as a mild base to immediately neutralize any acidic byproducts, preventing amide cleavage and benzylic dehydration.
Step 2: Temperature Equilibration
Action: Cool the reaction vessel in an ice-brine bath until the internal temperature stabilizes at 0–2 °C.
Causality: Lowering the thermal energy restricts the reaction to the kinetically favored pathway (C-3 attack) and suppresses the thermodynamically driven elimination reaction at C-1.
) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Causality: Portion-wise addition prevents localized concentration spikes and thermal runaways, which are the primary causes of bis-sulfonation.
Step 4: In-Process Control (IPC) & Self-Validation
Action: After 3 hours of stirring at 0–5 °C, withdraw a 50 µL aliquot, quench in 0.5 mL cold saturated
, and analyze via LC-MS.
Validation Check Logic:
If Target Conversion > 95% and Bis-sulfate < 2%: Proceed directly to Step 5.
If Target Conversion < 90%: Add an additional 0.05 eq of
and stir for 1 additional hour.
If Amide Cleavage > 2%:Abort. Your system has moisture contamination. Discard the batch, rigorously dry your glassware, and source fresh anhydrous solvent before restarting.
Step 5: Quenching and Isolation
Action: Quench the reaction by pouring the mixture into 100 mL of ice-cold saturated Sodium Bicarbonate (
) solution. Stir for 15 minutes.
Causality: The cold, mildly basic aqueous quench rapidly destroys any unreacted
complex without generating the heat or strong acid that would otherwise degrade the product during workup. The product can then be isolated via lyophilization or ion-pair extraction.
References
Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens
Source: Molecules
URL:[Link]
Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity
Source: Molecules
URL:[Link]
Optimization of sulfonation process for the development of carbon-based catalyst from crambe meal via response surface methodology
Source: Energy Conversion and Management
URL:[Link]
Troubleshooting
Technical Support Center: Chromatographic Separation of Mono- and Di-Mesyl Chloramphenicol Impurities
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of chloramphenicol and its process-related impurities. This guide is designed for researchers, analytical scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of chloramphenicol and its process-related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of identifying and quantifying mono- and di-mesyl chloramphenicol impurities. These impurities can arise during synthetic processes involving methanesulfonyl (mesyl) chloride and require robust analytical methods for their control.
This document provides in-depth, field-proven insights in a direct question-and-answer format, covering method development, troubleshooting, and frequently asked questions to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are mono-mesyl and di-mesyl chloramphenicol, and why are they a concern?
A1: Mono-mesyl and di-mesyl chloramphenicol are process-related impurities that can be formed during the chemical synthesis of chloramphenicol or its intermediates. They are created when one (mono-) or both (di-) of the primary and secondary hydroxyl groups on the chloramphenicol molecule are esterified with a methanesulfonyl (mesyl) group. The presence of these impurities, even at trace levels, must be monitored and controlled to ensure the safety and efficacy of the final drug product, as required by regulatory bodies like the FDA and under ICH guidelines.[1][2] Their structural difference from the parent drug can alter therapeutic effects and introduce potential toxicity.
Q2: What is the primary challenge in separating these impurities from chloramphenicol?
A2: The primary challenge lies in their similar core structure but different polarity. Mesylation significantly decreases the polarity of the chloramphenicol molecule. In reversed-phase high-performance liquid chromatography (RP-HPLC), which is the standard technique, chloramphenicol is the most polar compound and will elute first. The mono-mesyl impurity is less polar and will be retained longer, followed by the even less polar di-mesyl impurity. The challenge is to develop a method with sufficient selectivity to achieve baseline separation between all three compounds, especially if they are present at vastly different concentrations.[3]
Q3: Which analytical technique is most suitable for this separation?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for this purpose.[1] It offers excellent resolving power for compounds with differing polarities. A C18 stationary phase is a robust starting point.[2] For unequivocal identification and trace-level quantification, coupling HPLC with mass spectrometry (LC-MS/MS) is the gold standard, providing molecular weight and fragmentation data for positive identification.[4][5]
Core Experimental Protocol: RP-HPLC Method Development
Developing a stability-indicating HPLC method is crucial for resolving chloramphenicol from its mesylated impurities. The following step-by-step guide provides a logical workflow for creating a robust separation method.
Workflow for Method Development
Caption: HPLC Method Development Workflow.
Step-by-Step Protocol
Preparation of Standards and Solutions:
Accurately prepare individual stock solutions of chloramphenicol (CAP), and if available, the mono-mesyl and di-mesyl impurities in a suitable solvent like methanol or acetonitrile.
Create a mixed standard solution containing all three components at a representative concentration. For impurity analysis, the parent drug (CAP) should be at a higher concentration (e.g., 100 µg/mL) and the impurities at a lower level (e.g., 1 µg/mL).
The sample solvent should ideally be the initial mobile phase composition to ensure good peak shape.[6]
Initial HPLC Conditions (Scouting Gradient):
The goal is to elute all compounds of interest and get an initial assessment of the separation. A broad gradient is recommended.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 150 x 4.6 mm, 5 µm
A general-purpose reversed-phase column suitable for a wide range of polarities.[2]
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good ionization in MS and helps control silanol activity.[6]
Mobile Phase B
Acetonitrile (ACN)
A common organic modifier with low UV cutoff and viscosity.
Gradient Program
5% B to 95% B over 20 minutes
A broad gradient ensures elution of both polar (CAP) and non-polar (di-mesyl) compounds.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Provides stable retention times and improved efficiency.
Detection (UV)
278 nm
A common wavelength for detecting chloramphenicol and its related substances.[1][2]
Injection Volume
10 µL
A typical starting volume to avoid column overload.[2]
Analysis of the Scouting Run:
Expected Elution Order: Chloramphenicol -> Mono-mesyl CAP -> Di-mesyl CAP.
Evaluate: Check if all peaks are eluted. Assess the resolution between CAP and the mono-mesyl peak, and between the mono- and di-mesyl peaks.
Adjust: If peaks are poorly resolved, the gradient needs optimization. If all peaks elute very early, a shallower gradient is needed. If they elute too late, a steeper gradient or higher starting percentage of organic solvent can be used.
Method Optimization:
Gradient Slope: The most critical parameter for resolution. To increase resolution between two closely eluting peaks, decrease the gradient slope (i.e., make it shallower) in the region where those peaks elute.[3] For example, if the impurities elute between 40-60% Acetonitrile, you could modify the gradient to run from 40% to 60% B over 15 minutes instead of a faster ramp.
Mobile Phase pH: Adjusting the pH can alter the ionization state of silanol groups on the column packing, which can impact the peak shape of polar compounds. Working at a lower pH (e.g., <3) can sharpen peaks.[3]
Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity and may resolve peaks that co-elute in acetonitrile.
Technical Guide: HPLC Methodologies for 1-O-Methylsulfonyl (S,S)-Chloramphenicol
This guide is structured as a high-level technical directive for analytical scientists, focusing on the specific challenges of detecting 1-O-Methylsulfonyl (S,S)-Chloramphenicol . Executive Technical Summary Target Analy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical directive for analytical scientists, focusing on the specific challenges of detecting 1-O-Methylsulfonyl (S,S)-Chloramphenicol .
Executive Technical Summary
Target Analyte: 1-O-Methylsulfonyl (S,S)-Chloramphenicol (1-O-Ms-(S,S)-CAP).
Chemical Context: This compound is the mesylate ester of the (S,S) isomer (L-threo) of Chloramphenicol. It is distinct from Thiamphenicol (which contains a methylsulfonyl group on the phenyl ring).
Critical Analytical Challenge:
Stereochemistry: The (S,S) configuration is the enantiomer of the biologically active (R,R) drug. Separation requires chiral selectivity.
Chemical Stability: As a benzylic sulfonate ester, this molecule is highly prone to solvolysis (hydrolysis) in aqueous conditions. Standard Reversed-Phase (RP) methods utilizing acidic water can cause rapid degradation of the analyte during the run.
Recommendation: The Normal Phase Chiral HPLC method is the "Gold Standard" for this application, ensuring both enantiomeric separation and chemical stability.
Critical Disambiguation & Mechanism
Before method selection, the analyst must distinguish the target from structural analogs to prevent method failure.
Target (1-O-Ms-CAP): Contains a labile -OSO2CH3 group at the C1 position. Water Sensitive.
Analog (Thiamphenicol): Contains a stable -SO2CH3 group on the phenyl ring. Water Stable.
Analytical Decision Matrix
The following decision tree illustrates the logic for selecting the correct chromatographic mode based on the analyte's specific instability.
Figure 1: Analytical Decision Matrix for Labile Mesylate Intermediates.
Method A: Normal Phase Chiral HPLC (Recommended)
Objective: Definitive identification of the (S,S) isomer while preserving the labile mesylate ester.
Protocol Rationale
Normal Phase (NP) chromatography uses non-polar solvents (Hexane) which prevents the hydrolysis of the mesylate group. The Amylose-based stationary phase provides the necessary chiral recognition to separate the (S,S) target from the (R,R) active isomer or (R,S)/(S,R) diastereomers.
Detailed Methodology
Parameter
Condition
Column
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent. Dimensions: 250 mm x 4.6 mm, 5 µm.[1]
25°C (Strict control to maintain chiral resolution).
Detection
UV at 270 nm (Nitrobenzene chromophore).
Injection Vol
10 µL.
Sample Diluent
Mobile Phase (100% Water-free).
Step-by-Step Workflow
System Prep: Flush the system with 100% Isopropanol to remove any traces of water from previous RP runs. Equilibrate with Hexane:IPA (90:10) for 60 minutes.
Sample Prep: Dissolve 1 mg of 1-O-Ms-(S,S)-CAP in 1 mL of Mobile Phase. Do not use methanol or water , as these promote solvolysis.
Suitability: Inject a racemic mixture (if available) to confirm resolution (
) between (S,S) and (R,R) forms.
Analysis: Run the sample. The mesylate is more polar than the starting material (CAP) but less polar than the diol in NP, usually eluting after the protected intermediates but before the free diol depending on specific interactions.
Method B: Fast Reversed-Phase HPLC (Alternative)
Objective: High-throughput process monitoring where chiral distinction is less critical, or for LC-MS compatibility.
Warning: This method carries a risk of on-column degradation.
Protocol Rationale
To analyze a water-sensitive mesylate in Reverse Phase, one must minimize the "residence time" in water and maintain a neutral pH (acidic pH catalyzes leaving group departure).
Detailed Methodology
Parameter
Condition
Column
Agilent Zorbax Eclipse Plus C18 (or equivalent End-capped C18). Dimensions: 50 mm x 2.1 mm, 1.8 µm (Rapid Resolution).
Ammonium Acetate (pH 6.8): Avoids the acid-catalyzed hydrolysis typical of 0.1% Formic Acid mobile phases.
10°C Column Temp: Kinetic stabilization of the mesylate ester during the run.
Short Column (50mm): Reduces run time to <5 minutes, minimizing exposure to the aqueous phase.
Comparative Analysis: Method A vs. Method B
Feature
Method A: Normal Phase Chiral
Method B: Fast RP-HPLC
Primary Use Case
Purity Standards & Stability Testing
Process Monitoring (In-process control)
Chiral Specificity
High (Separates S,S from R,R)
Low (Separates Diastereomers only)
Analyte Stability
Excellent (No water present)
Moderate/Low (Risk of hydrolysis)
Sensitivity
Moderate (UV only)
High (Compatible with MS/MS)
Solvent Cost
High (Hexane/IPA)
Low (Water/ACN)
Self-Validating?
Yes (Resolution of isomers confirms system performance)
No (Degradation products may co-elute)
References
Chiral Separation of Amphenicols: BenchChem. Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity. Link (General reference for CAP isomer separation).
Mesylate Stability Principles: Sigma-Aldrich. Chloramphenicol Properties and Stability. Link (Referenced for general stability data of the parent scaffold).
LC-MS/MS Methodologies: Chromatography Today. Determination of Chloramphenicol by QuEChERS and HPLC-MS/MS. Link (Adapted for RP-HPLC conditions).
Impurity Profiling: National Institutes of Health (NIH). Synthesis and Characterization of Chloramphenicol Impurities. Link (Grounding for impurity isolation techniques).
Note: Specific literature on "1-O-Methylsulfonyl (S,S)-Chloramphenicol" is rare as it is a transient synthesis intermediate. The protocols above are derived from first-principles chemistry regarding benzylic mesylates and chiral amphenicols.
Mass Spectrometry Fragmentation of Chloramphenicol Mesylates: A Comparative Analytical Guide
Executive Summary Chloramphenicol (CAP) is a heavily regulated broad-spectrum antibiotic characterized by its dichloroacetamide moiety and two chiral centers 1. In modern drug development and quality control, mesylate (m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chloramphenicol (CAP) is a heavily regulated broad-spectrum antibiotic characterized by its dichloroacetamide moiety and two chiral centers 1. In modern drug development and quality control, mesylate (methanesulfonate) derivatives of CAP are frequently encountered—either as synthetic intermediates, targeted prodrugs designed to modulate solubility, or as potentially genotoxic impurities (PGIs) 2.
As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) platforms used for analyzing these derivatives. By understanding the thermodynamic causality behind their fragmentation, researchers can optimize collision-induced dissociation (CID) parameters to achieve self-validating, high-confidence quantification.
Mechanistic Causality of CID Fragmentation
When subjected to electrospray ionization (ESI) in negative mode, the parent CAP molecule yields a robust [M-H]⁻ precursor ion at m/z 321. Its canonical fragmentation pathway produces a highly diagnostic product ion at m/z 152, driven by the cleavage of the amide bond .
However, introducing a mesylate group fundamentally alters the gas-phase fragmentation thermodynamics. For a mono-mesylated CAP derivative (precursor[M-H]⁻ at m/z 399), the mesylate moiety (-OMs) acts as an exceptional leaving group.
Low Collision Energy (10–15 eV): The dominant pathway is the neutral loss of methanesulfonic acid (MsOH, 96 Da), yielding a prominent intermediate at m/z 303.
High Collision Energy (25–35 eV): To access the structurally informative m/z 152 ion necessary for confirming the core CAP scaffold, higher collision energies must be applied to force secondary cleavages after the initial mesylate loss.
Fig 1: Collision-Induced Dissociation (CID) fragmentation pathway of Chloramphenicol Mesylates.
Platform Comparison: Triple Quadrupole (QQQ) vs. Q-TOF HRMS
Selecting the correct mass analyzer depends on the analytical objective. Triple Quadrupole (QQQ) systems excel in targeted, trace-level quantification of known mesylate impurities using Multiple Reaction Monitoring (MRM). Conversely, Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometry (HRMS) is mandatory for the structural elucidation of unknown positional isomers (e.g., distinguishing a 1-mesylate from a 3-mesylate based on exact mass fragment shifts).
Table 1: Performance Comparison for CAP Mesylate Analysis
Analytical Parameter
Triple Quadrupole (QQQ)
Quadrupole Time-of-Flight (Q-TOF)
Primary Utility
Targeted quantification (MRM)
Untargeted screening & elucidation
Sensitivity (LOD)
Sub-pg/mL (Excellent for PGIs)
Low pg/mL
Linear Dynamic Range
4–5 orders of magnitude
3–4 orders of magnitude
Mass Accuracy
Nominal mass (~0.1 Da)
High resolution (<2 ppm)
Isomer Discrimination
Poor (Relies entirely on LC retention)
Excellent (Via exact fragment mass)
Data Acquisition
Duty-cycle limited (Targeted only)
Full-scan retrospective analysis
Self-Validating Experimental Protocol
To ensure analytical trustworthiness, the following LC-MS/MS protocol integrates isotopic dilution to create a self-validating system. The inclusion of a deuterated internal standard (CAP-d5) automatically corrects for matrix-induced ion suppression in the ESI source, ensuring quantitative integrity.
Fig 2: End-to-end LC-MS/MS analytical workflow for chloramphenicol derivative quantification.
Conditioning: Condition a C18 SPE cartridge with 3 mL of LC-grade methanol followed by 3 mL of LC-grade water.
Loading & Internal Standardization: Load 1 mL of the sample matrix. Crucial Causality Step: Spike the sample with 10 µL of 100 ng/mL CAP-d5. Because CAP-d5 co-elutes with the target analytes and experiences identical source physics, its recovery rate validates the extraction efficiency and normalizes matrix effects.
Washing: Wash with 2 mL of 5% methanol in water. Causality: This specific polarity removes highly polar salts and endogenous matrix proteins without eluting the moderately hydrophobic CAP mesylates.
Elution: Elute the analytes with 2 mL of 100% acetonitrile. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.
Phase 2: LC-MS/MS Parameters (QQQ Platform)
Chromatography: Use a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase: (A) 0.01% Formic acid in water; (B) Acetonitrile. Causality: While negative ESI generally favors basic mobile phases to promote deprotonation, adding a trace amount (0.01%) of formic acid is a necessary compromise. It suppresses silanol interactions on the column (sharpening peak shape) while still allowing sufficient [M-H]⁻ formation.
Gradient: 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.
MS Source: ESI in Negative mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
MRM Transitions (Self-Validating Ratio):
Quantifier Ion: m/z 399 → 303 (CE: 15 eV). Monitors the facile loss of the mesylate group for maximum sensitivity.
Qualifier Ion: m/z 399 → 152 (CE: 30 eV). Confirms the CAP scaffold.
Validation Rule: The peak area ratio of Quantifier/Qualifier must remain within ±15% of the neat standard. Deviations indicate isobaric interference, invalidating the run.
References
Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. d-nb.info.
Discriminating chloramphenicol isomers by LC-MS/MS. wur.nl.
Significance of Chromatographic Techniques in Pharmaceutical Analysis. mdpi.com.
Personal protective equipment for handling 1-O-Methylsulfonyl (S,S)-Chloramphenicol
Executive Risk Assessment & Hazard Architecture Handling 1-O-Methylsulfonyl (S,S)-Chloramphenicol requires a safety protocol that addresses two distinct pharmacological hazards: the hematotoxicity of the chloramphenicol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Risk Assessment & Hazard Architecture
Handling 1-O-Methylsulfonyl (S,S)-Chloramphenicol requires a safety protocol that addresses two distinct pharmacological hazards: the hematotoxicity of the chloramphenicol scaffold and the genotoxicity of the sulfonyl ester moiety.
Unlike standard antibiotic handling, this intermediate possesses a reactive functional group (sulfonyl ester) capable of alkylating DNA. Consequently, this compound must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) with a default Occupational Exposure Band (OEB) of 4 .
Hazard Profile
Hazard Class
Mechanism of Action
Critical Risk
Carcinogenicity
DNA Alkylation (Sulfonyl group)
Genotoxic mutation; delayed cancer risk.
Systemic Toxicity
Mitochondrial protein synthesis inhibition
Aplastic anemia (idiosyncratic and dose-dependent).
Sensitization
Hapten formation
Severe allergic dermatitis or anaphylaxis.
Reproductive Toxicity
Placental transfer
"Gray Baby Syndrome" (teratogenic potential).
The PPE Ecosystem: The "Zero-Contact" Standard
For OEB 4 compounds, Personal Protective Equipment (PPE) is the secondary line of defense; engineering controls (isolators/fume hoods) are primary. However, because equipment failure is possible, your PPE must be capable of withstanding direct exposure.
PPE Selection Matrix
Protection Zone
Recommended Equipment
Technical Rationale
Respiratory
PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working strictly inside a Class II BSC.
Surgical masks provide zero protection against aerosolized potent powders. Positive pressure (PAPR) prevents inward leakage.
Sulfonyl esters can permeate standard latex rapidly. The outer glove is sacrificial; change immediately upon splash.
Ocular
Chemical Goggles (Indirect Vent) or Full-Face Respirator.
Safety glasses allow airborne dust to bypass the lens via the gap at the temples.
Body
Tyvek® 400 (or equivalent) disposable coverall with elastic wrists/ankles.
Cotton lab coats retain dust and become a secondary source of exposure in the breakroom/office.
Operational Workflow: The "Clean-Trace" Protocol
This protocol uses a Unidirectional Workflow to prevent cross-contamination.
Phase 1: Preparation & Engineering Controls
Verify Airflow: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) or the Glove Box is under negative pressure (-0.5 inches H₂O).
Static Control: Place an ionizing fan or anti-static bar inside the weigh station.
Why? Chloramphenicol derivatives are often fluffy, electrostatic powders. Static discharge can cause "powder jump," leading to invisible aerosolization.
Staging: Pre-load all spatulas, weigh boats, and solvents into the hood. Once work begins, hands do not leave the containment zone until degowning.
Phase 2: Manipulation (Weighing & Transfer)
The "Wet-Wipe" Method: Before opening the stock container, wipe the exterior with a solvent-dampened cloth (Ethanol 70%).
Weighing:
Open the container only inside the hood.
Transfer solid using a disposable spatula.
Crucial Step: Do not return excess powder to the stock jar. Excess must be treated as hazardous waste. This prevents contaminating the bulk stock with moisture or static-induced impurities.
Solubilization: If possible, dissolve the solid immediately within the hood. Handling the compound in solution significantly reduces the inhalation risk (though skin absorption risk remains).
Phase 3: Decontamination & Waste
Primary Deactivation: Wipe all contact surfaces with 10% Sodium Thiosulfate solution, followed by water.
Mechanism:[1][2][3] Thiosulfate is a nucleophile that rapidly neutralizes alkylating sulfonyl esters, breaking the reactive bond before it can interact with biological tissue.
Solvent Wash: Follow with a surfactant/alcohol wipe to remove the lipophilic chloramphenicol core.
Disposal: All solids, gloves, and wipes go into a High-Hazard Incineration bin (Yellow/Red stream). Do not autoclave (heat may volatilize the sulfonyl component).
Visualizing the Safety Logic
The following diagram illustrates the "Defense in Depth" strategy required for this compound.
Caption: The "Defense in Depth" workflow prioritizes engineering controls and chemical deactivation (Thiosulfate) to neutralize the specific alkylation hazard before degowning.
Emergency Response Data
In Case of Exposure:
Skin Contact: Immediate wash with soap and water for 15 minutes.[4] Do not use alcohol (enhances skin absorption). Apply polyethylene glycol (PEG) 400 if available (standard for lipophilic phenols), then water.
Don full PPE (including respiratory protection).[1][4][5][9]
Cover spill with a pad dampened in 10% Sodium Thiosulfate .
Allow to sit for 15 minutes (neutralization time).
Collect into hazardous waste for incineration.
References
National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.
[Link]
PubChem. Chloramphenicol Compound Summary (CID 5959). National Library of Medicine.
[Link]
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
[Link]
Product Quality Research Institute (PQRI). Sulfonate Esters: Methods for Analysis and Control. (Context for sulfonyl ester reactivity/alkylating potential).
[Link]